molecular formula C11H12ClNO4 B6599710 tert-butyl 3-chloro-2-nitrobenzoate CAS No. 1553124-38-1

tert-butyl 3-chloro-2-nitrobenzoate

Cat. No.: B6599710
CAS No.: 1553124-38-1
M. Wt: 257.67 g/mol
InChI Key: CRBOVTCEZQREJR-UHFFFAOYSA-N
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Description

tert-Butyl 3-chloro-2-nitrobenzoate ( 1553124-38-1) is a high-value chemical intermediate extensively used in organic synthesis and pharmaceutical research. This compound, with a molecular formula of C 11 H 12 ClNO 4 and a molecular weight of 257.67 g/mol, is a benzoic acid derivative protected as a tert-butyl ester and functionalized with adjacent chloro and nitro substituents . This specific arrangement makes it a versatile building block for constructing more complex molecules. Its primary research value lies in its role as a precursor in the synthesis of active pharmaceutical ingredients. The compound is featured in patented routes for developing therapeutics targeting metabolic disorders . The reactive chloro and nitro groups on the aromatic ring are key handles for further synthetic manipulation, enabling sequential cross-coupling, nucleophilic substitution, and reduction reactions to generate a diverse array of downstream compounds, such as amides and anilines. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It must be handled by qualified laboratory personnel in accordance with all applicable safety regulations. Prospective applications and mechanisms of action for final compounds are derived from scientific literature and patent disclosures .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 3-chloro-2-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO4/c1-11(2,3)17-10(14)7-5-4-6-8(12)9(7)13(15)16/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRBOVTCEZQREJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C(=CC=C1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl 3-chloro-2-nitrobenzoate: Synthesis, Properties, and Reactivity for the Research Scientist

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Building Block in Synthetic Chemistry

In the landscape of modern drug discovery and organic synthesis, the strategic functionalization of aromatic scaffolds is paramount for the generation of novel molecular entities with tailored properties. tert-Butyl 3-chloro-2-nitrobenzoate emerges as a compound of significant interest, embodying a unique convergence of reactive functionalities. The presence of a chloro, a nitro, and a tert-butyl ester group on a benzene ring offers a rich platform for a diverse array of chemical transformations. This guide provides a comprehensive technical overview of tert-butyl 3-chloro-2-nitrobenzoate, from its fundamental physicochemical properties to its synthesis and anticipated reactivity, tailored for researchers, scientists, and drug development professionals. The insights within are designed to not only inform but also to empower the reader in harnessing the synthetic potential of this versatile intermediate.

Physicochemical Properties: A Quantitative Overview

The physical and chemical properties of a compound are foundational to its application in research and development. While experimental data for tert-butyl 3-chloro-2-nitrobenzoate is not extensively documented in publicly available literature, we can infer and predict these properties based on its structure and the known characteristics of analogous compounds.

PropertyValue (Predicted/Inferred)Source/Basis for Prediction
Molecular Formula C₁₁H₁₂ClNO₄PubChem[1]
Molecular Weight 257.67 g/mol Calculated from molecular formula
CAS Number Not availableA comprehensive search of chemical databases did not yield a specific CAS number for this compound.
Physical State Likely a pale yellow crystalline solid at room temperatureBased on the physical state of similar substituted nitrobenzoates, such as ethyl 4-nitrobenzoate which is a pale yellow crystalline solid.[2]
Melting Point Estimated to be in the range of 70-90 °CInferred from related compounds. For instance, methyl 3-nitrobenzoate has a melting point of 78 °C.[3] The introduction of a chloro group and a bulkier tert-butyl ester would influence this value.
Boiling Point > 300 °C (with decomposition)Aromatic esters with similar molecular weights have high boiling points.[2] Due to the presence of the nitro group, decomposition upon heating is expected.
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, THF, Acetone). Insoluble in water.Esters are generally soluble in a range of organic solvents.[4][5] The nonpolar tert-butyl group and the aromatic ring contribute to poor water solubility.
XlogP 3.2Predicted by computational models available on PubChem, indicating a moderate level of lipophilicity.[1]

Synthesis of tert-Butyl 3-chloro-2-nitrobenzoate: An Experimental Protocol

The synthesis of tert-butyl 3-chloro-2-nitrobenzoate can be efficiently achieved through the esterification of its corresponding carboxylic acid, 3-chloro-2-nitrobenzoic acid. Several methods are available for the formation of tert-butyl esters, with the acid-catalyzed reaction with isobutylene being a common and effective approach.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 3-Chloro-2-nitrobenzoic_Acid 3-Chloro-2-nitrobenzoic Acid Reaction_Vessel Reaction Vessel (Pressure bottle or sealed flask) Room Temperature 3-Chloro-2-nitrobenzoic_Acid->Reaction_Vessel Isobutylene Isobutylene (gas or condensed) Isobutylene->Reaction_Vessel H2SO4 Sulfuric Acid (catalyst) H2SO4->Reaction_Vessel DCM Dichloromethane (solvent) DCM->Reaction_Vessel Quench Aqueous NaHCO₃ Wash Reaction_Vessel->Quench Reaction Mixture Extraction Extraction with DCM Quench->Extraction Drying Drying over Na₂SO₄ Extraction->Drying Filtration Filtration Drying->Filtration Concentration Concentration in vacuo Filtration->Concentration Column_Chromatography Silica Gel Column Chromatography Concentration->Column_Chromatography Crude Product Final_Product tert-Butyl 3-chloro-2-nitrobenzoate Column_Chromatography->Final_Product Purified Product

Caption: Synthetic workflow for the preparation of tert-butyl 3-chloro-2-nitrobenzoate.

Step-by-Step Methodology
  • Reaction Setup: In a pressure-rated flask equipped with a magnetic stir bar, dissolve 3-chloro-2-nitrobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, approximately 0.2 M).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (0.05 - 0.1 eq) to the stirred solution.

  • Addition of Isobutylene: Cool the mixture to 0 °C in an ice bath. Carefully introduce condensed isobutylene (2-3 eq) into the reaction vessel. Alternatively, isobutylene gas can be bubbled through the solution. Seal the vessel securely.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, carefully vent the reaction vessel in a fume hood. Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl 3-chloro-2-nitrobenzoate.

Chemical Reactivity: A Triumvirate of Functionalities

The chemical reactivity of tert-butyl 3-chloro-2-nitrobenzoate is dictated by the interplay of its three key functional groups: the tert-butyl ester, the chloro substituent, and the nitro group.

Reactions of the tert-Butyl Ester Group

The tert-butyl ester is a robust protecting group for the carboxylic acid, stable to a wide range of nucleophilic and basic conditions.[6] Its primary mode of cleavage is under acidic conditions.

  • Acid-Catalyzed Hydrolysis: Treatment with strong acids such as trifluoroacetic acid (TFA) in an inert solvent like DCM, or with mineral acids like HCl or H₂SO₄ in an aqueous or alcoholic medium, will readily cleave the tert-butyl group to yield 3-chloro-2-nitrobenzoic acid.[7][8] The mechanism proceeds through the formation of a stable tert-butyl carbocation.

Hydrolysis_Mechanism Ester tert-Butyl 3-chloro-2-nitrobenzoate Protonated_Ester Protonated Ester Ester->Protonated_Ester + H⁺ H+ H⁺ Carboxylic_Acid 3-Chloro-2-nitrobenzoic Acid Protonated_Ester->Carboxylic_Acid Elimination tert-Butyl_Cation tert-Butyl Cation Protonated_Ester->tert-Butyl_Cation Isobutene Isobutene tert-Butyl_Cation->Isobutene - H⁺ tert-Butanol tert-Butanol tert-Butyl_Cation->tert-Butanol + H₂O H2O H₂O

Caption: Acid-catalyzed hydrolysis of the tert-butyl ester.

Reactions of the Chloro and Nitro Groups: Nucleophilic Aromatic Substitution

The presence of a strongly electron-withdrawing nitro group ortho to the chlorine atom significantly activates the aromatic ring towards nucleophilic aromatic substitution (SₙAr).[9][10][11] The nitro group stabilizes the negatively charged Meisenheimer intermediate formed upon nucleophilic attack.[11]

  • Displacement of the Chloride: The chlorine atom can be displaced by a variety of nucleophiles, such as alkoxides, amines, and thiols, under relatively mild conditions. This reaction is a powerful tool for introducing diverse functionalities at this position.

SNAr_Mechanism Starting_Material tert-Butyl 3-chloro-2-nitrobenzoate Meisenheimer_Complex Meisenheimer Complex (Resonance Stabilized) Starting_Material->Meisenheimer_Complex + Nu⁻ (Addition) Nucleophile Nu⁻ Product Substituted Product Meisenheimer_Complex->Product - Cl⁻ (Elimination) Chloride Cl⁻

Caption: General mechanism for nucleophilic aromatic substitution.

Reactions of the Nitro Group

The nitro group is a versatile functional handle that can undergo several important transformations, most notably reduction to an amine.

  • Reduction to an Amine: The nitro group can be reduced to the corresponding aniline derivative using a variety of reagents.[12][13]

    • Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere is a clean and efficient method.[14]

    • Metal-Acid Systems: Reagents like tin(II) chloride (SnCl₂) in HCl, or iron (Fe) or zinc (Zn) in acetic acid, are also effective for this transformation.[13][14]

The resulting amino-chloro-benzoate is a valuable intermediate for the synthesis of various heterocyclic compounds.

Spectroscopic Analysis: A Predictive Approach

¹H NMR Spectroscopy (Predicted)
  • Aromatic Protons (3H): The three protons on the aromatic ring will appear as a complex multiplet in the downfield region, likely between δ 7.5 and 8.2 ppm. The electron-withdrawing effects of the nitro, chloro, and ester groups will cause these protons to be deshielded.

  • tert-Butyl Protons (9H): A characteristic sharp singlet will be observed in the upfield region, typically around δ 1.6 ppm, corresponding to the nine equivalent protons of the tert-butyl group.

¹³C NMR Spectroscopy (Predicted)
  • Carbonyl Carbon: The ester carbonyl carbon will appear as a singlet at approximately δ 164-166 ppm.

  • Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, appearing in the range of δ 120-150 ppm. The carbons bearing the chloro and nitro groups will be significantly influenced by their respective electronic effects.

  • tert-Butyl Carbons: Two signals will be present for the tert-butyl group: a quaternary carbon (C(CH₃)₃) around δ 82-84 ppm and the methyl carbons ((CH₃)₃) around δ 28 ppm.

Infrared (IR) Spectroscopy (Predicted)
  • C=O Stretch (Ester): A strong absorption band is expected in the region of 1720-1740 cm⁻¹.

  • N-O Stretch (Nitro): Two strong absorption bands are characteristic of the nitro group, appearing around 1530-1550 cm⁻¹ (asymmetric stretch) and 1340-1360 cm⁻¹ (symmetric stretch).

  • C-O Stretch (Ester): A strong band in the region of 1150-1250 cm⁻¹.

  • C-Cl Stretch: A medium to weak absorption in the fingerprint region, typically around 700-800 cm⁻¹.

  • C-H Stretch (Aromatic and Aliphatic): Absorptions above 3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the aliphatic C-H bonds of the tert-butyl group.

Mass Spectrometry (Predicted)
  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z 257 (for ³⁵Cl) and 259 (for ³⁷Cl) in an approximate 3:1 ratio, which is characteristic of a monochlorinated compound.

  • Major Fragmentation Pathways: A prominent fragmentation pathway would be the loss of the tert-butyl cation ([M - 57]⁺), resulting in a fragment ion corresponding to the 3-chloro-2-nitrobenzoyl cation. Another likely fragmentation is the loss of isobutylene to give the protonated 3-chloro-2-nitrobenzoic acid.

Applications in Drug Discovery and Organic Synthesis

Nitroaromatic compounds are important precursors in the synthesis of a wide range of pharmaceuticals and biologically active molecules.[3][15][16][17][18] The strategic placement of the nitro group in tert-butyl 3-chloro-2-nitrobenzoate makes it a valuable intermediate.

  • Scaffold for Heterocyclic Synthesis: Following the reduction of the nitro group to an amine, the resulting ortho-amino-chloro-benzoate can serve as a precursor for the synthesis of various fused heterocyclic systems, such as benzoxazines and benzodiazepines, which are privileged scaffolds in medicinal chemistry.

  • Probing Structure-Activity Relationships (SAR): The ability to readily displace the chloride via nucleophilic aromatic substitution allows for the systematic introduction of a wide variety of substituents. This makes tert-butyl 3-chloro-2-nitrobenzoate an excellent tool for building compound libraries to explore SAR in drug discovery programs.

  • Precursor for Bioactive Molecules: Nitrobenzoate derivatives themselves have shown a range of biological activities, including antimicrobial and antitubercular properties.[3][16][17] This suggests that derivatives of tert-butyl 3-chloro-2-nitrobenzoate could be explored as potential therapeutic agents.

Safety and Handling

As with all nitroaromatic compounds, tert-butyl 3-chloro-2-nitrobenzoate should be handled with appropriate safety precautions in a well-ventilated fume hood.[19][20][21][22][23]

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Inhalation: Avoid inhaling dust or vapors.

  • Contact: Avoid contact with skin and eyes. In case of contact, wash the affected area thoroughly with soap and water.

  • Storage: Store in a cool, dry, and well-ventilated area away from strong oxidizing agents and bases.

Conclusion

tert-Butyl 3-chloro-2-nitrobenzoate represents a synthetically versatile and valuable building block for chemical research and drug development. Its unique combination of a sterically hindered ester, an activated chloro-substituent, and a reducible nitro group provides a rich chemical landscape for the generation of complex molecular architectures. While a comprehensive experimental characterization of this compound is yet to be widely published, this technical guide, through a combination of established chemical principles and data from analogous structures, provides a robust framework for its synthesis, understanding of its properties, and exploration of its reactivity. It is our hope that this guide will serve as a valuable resource for scientists looking to leverage the potential of this promising chemical entity in their research endeavors.

References

  • Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

  • Hydrolysis Reactions of Esters and Amides. University of Leeds. Available at: [Link]

  • Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

  • Hydrolysis of tert‐butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert‐butyl ether. Environmental Toxicology and Chemistry. Available at: [Link]

  • Acids. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Ethyl 4-nitrobenzoate. Solubility of Things. Available at: [Link]

  • Solubility in organic solvents Definition. Fiveable. Available at: [Link]

  • Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. PMC - NIH. Available at: [Link]

  • Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Journal of The American Society for Mass Spectrometry. Available at: [Link]

  • Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. PubMed. Available at: [Link]

  • Reduction of nitro compounds. Wikipedia. Available at: [Link]

  • Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic. Scientific Research Publishing. Available at: [Link]

  • Safety Data Sheet: Nitrobenzene. Carl ROTH. Available at: [Link]

  • Reduction of polynitroaromatic compounds: the bacterial nitroreductases. Oxford Academic. Available at: [Link]

  • Standard Operating Procedure. University of California Merced. Available at: [Link]

  • Nitrobenzene - Incident management. GOV.UK. Available at: [Link]

  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. Available at: [Link]

  • Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. International Journal of Scientific & Technology Research. Available at: [Link]

  • PART II. ULTRAVIOLET ABSORPTION SPECTRA OF SUBSTITUTED BENZOIC ACIDS AND PHENYL BENZOATES. Canadian Science Publishing. Available at: [Link]

  • 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. ResearchGate. Available at: [Link]

  • Nitro Reduction - Common Conditions. Organic Chemistry Data. Available at: [Link]

  • Nitrobenzoates and nitrothiobenzoates with activity against M. tuberculosis. Ciência-UCP. Available at: [Link]

  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ARKAT USA, Inc. Available at: [Link]

  • Metabolism of nitroaromatic compounds. PubMed. Available at: [Link]

  • Methyl 3-nitrobenzoate. CAS Common Chemistry. Available at: [Link]

  • 16.6 Nucleophilic Aromatic Substitution. NC State University Libraries. Available at: [Link]

  • Nucleophilic aromatic substitution. Britannica. Available at: [Link]

  • Solubility Correlations of Common Organic Solvents. ACS Publications. Available at: [Link]

  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. Available at: [Link]

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Technical Deep Dive: tert-Butyl 3-Chloro-2-Nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

The Orthogonal Scaffold for Regioselective Heterocyclic Synthesis

Executive Summary

tert-Butyl 3-chloro-2-nitrobenzoate (CAS 1553124-38-1) represents a specialized electrophilic scaffold in medicinal chemistry, primarily utilized as a "masked" anthranilic acid derivative.[1] Unlike its methyl or ethyl counterparts, the tert-butyl ester provides critical orthogonal protection : it withstands basic nucleophilic attacks (SnAr) required to functionalize the aromatic core but can be cleaved under mild acidic conditions (e.g., TFA, HCl/Dioxane) that do not affect sensitive basic moieties like amines or pyridines.[1]

This guide details the physicochemical profile, validated synthetic routes, and the divergent reactivity of this molecule, focusing on its role as a precursor for 7-substituted indazoles , quinazolines , and benzimidazoles .

Structural & Physicochemical Profile

The molecule features a tri-substituted benzene ring where the steric and electronic interplay defines its reactivity.

PropertyData / Description
CAS Number 1553124-38-1
Molecular Formula C₁₁H₁₂ClNO₄
Molecular Weight 257.67 g/mol
Structure Benzoate ester with ortho-nitro and meta-chloro substituents relative to the ester.[1]
Electronic State Highly electron-deficient ring due to -NO₂ (strong withdrawing) and -Cl (withdrawing).[1]
Key Reactivity C-3 Position: Activated for Nucleophilic Aromatic Substitution (SnAr).C-2 Position: Nitro group susceptible to reduction (Fe, SnCl₂, H₂).Ester Moiety: Acid-labile, base-stable.[1]
Mechanistic Insight: The "Ortho-Effect"

The 2-nitro group is the linchpin of this molecule's reactivity. It activates the adjacent 3-chloro position for displacement by nucleophiles (amines, thiols) via an addition-elimination mechanism (Meisenheimer complex).[1] Crucially, the bulky tert-butyl group prevents the ester carbonyl from participating in side reactions (like amide formation) during these nucleophilic attacks, a common failure mode with methyl esters.

Validated Synthetic Protocols

Direct esterification of 3-chloro-2-nitrobenzoic acid with tert-butanol is often low-yielding due to the steric bulk of the tert-butyl group and the electron-deficient nature of the ring. Two "field-proven" methods are recommended.[1]

Method A: The Isobutylene Route (Industrial Standard)

This method is preferred for scale-up as it avoids expensive coupling reagents and generates minimal waste.[1]

  • Reagents: 3-Chloro-2-nitrobenzoic acid, Isobutylene (gas), H₂SO₄ (cat.), Dichloromethane (DCM).[1]

  • Protocol:

    • Dissolve the acid in DCM in a pressure vessel.

    • Add catalytic H₂SO₄ (0.1 eq).[1]

    • Cool to -78°C and condense isobutylene (excess, ~2-3 eq) into the vessel.

    • Seal and warm to room temperature (RT). Stir for 24–48 hours.

    • Workup: Vent excess gas, wash with saturated NaHCO₃ (to remove unreacted acid), dry over MgSO₄, and concentrate.[1]

  • Why this works: Acid-catalyzed addition of the carboxyl group across the alkene double bond of isobutylene generates the tert-butyl ester via a stable tert-butyl cation intermediate.

Method B: The Boc-Anhydride Route (Lab Scale)

Ideal for small-scale, high-value synthesis where gas handling is impractical.[1]

  • Reagents: 3-Chloro-2-nitrobenzoic acid, Boc₂O (Di-tert-butyl dicarbonate), DMAP (4-Dimethylaminopyridine), tert-Butanol (solvent/reactant).[1]

  • Protocol:

    • Dissolve acid (1.0 eq) in tert-butanol or THF.[1]

    • Add Boc₂O (2.0 eq) and DMAP (0.1–0.3 eq).[1]

    • Stir at 40°C for 12 hours. Evolution of CO₂ indicates reaction progress.[1]

    • Workup: Dilute with EtOAc, wash with 1M HCl (to remove DMAP) and brine.

  • Mechanism: DMAP attacks Boc₂O to form a reactive acyl-pyridinium species, which transfers the Boc group to the carboxylic acid. The resulting mixed anhydride undergoes decarboxylation/attack by t-BuOH to form the ester.

Reactivity & Applications Map

The utility of tert-butyl 3-chloro-2-nitrobenzoate lies in its ability to serve as a branch point for heterocyclic synthesis.

Diagram: Divergent Synthesis Pathways

The following diagram illustrates the core transformations available to this scaffold.

G Figure 1: Divergent synthetic pathways from the tert-butyl 3-chloro-2-nitrobenzoate scaffold. Start tert-Butyl 3-chloro- 2-nitrobenzoate SnAr_Prod 3-Amino-2-nitro- benzoate deriv. Start->SnAr_Prod SnAr (R-NH2) Base, Heat Aniline tert-Butyl 2-amino- 3-chlorobenzoate Start->Aniline Nitro Reduction (H2/Pd or Fe/NH4Cl) Quinazoline Quinazoline/ Benzimidazole Core SnAr_Prod->Quinazoline 1. Reduction (Fe/HCl) 2. Cyclization (HC(OEt)3) Indazole 7-Chloro-1H-indazole- 3-carboxylate Aniline->Indazole Diazotization (NaNO2, AcOH) Cyclization

[1]

Pathway 1: Regioselective SnAr (The "3-Amino" Route)

The 3-chloro position is activated by the ortho-nitro group.

  • Reaction: Treatment with primary or secondary amines (e.g., methylamine, morpholine) in DMF/DIEA at 60–80°C.[1]

  • Outcome: Displacement of Chloride.[1]

  • Significance: This installs the "North" substituent of the final drug pharmacophore before building the heterocycle. The tert-butyl ester remains intact, preventing amide formation.[1]

Pathway 2: Indazole Synthesis (The "7-Chloro" Route)

If the chloride is retained, the molecule is a precursor to 7-chloroindazoles, a scaffold found in various kinase inhibitors.

  • Step 1: Selective reduction of the nitro group to the aniline (using Fe/NH₄Cl to avoid dechlorinating the ring).

  • Step 2: Diazotization (NaNO₂/AcOH).[1] The diazonium salt attacks the electron-rich tert-butyl ester enol (or simply cyclizes onto the carbon) to form the indazole ring.

  • Note: The tert-butyl group can then be removed (TFA) to yield the free carboxylic acid for further coupling.

Application Case Study: Synthesis of a VLA-4 Antagonist Precursor

In the development of integrin antagonists (e.g., for VLA-4 or LFA-1), the tert-butyl ester serves as a temporary protecting group for the "tail" of the molecule while the "head" is constructed.

Protocol Highlight: Selective Nitro Reduction

  • Substrate: tert-Butyl 3-chloro-2-nitrobenzoate.[1]

  • Goal: Obtain tert-butyl 2-amino-3-chlorobenzoate without hydrolyzing the ester or removing the chlorine.

  • Method:

    • Suspend substrate in Ethanol/Water (3:1).[1]

    • Add Iron powder (5 eq) and Ammonium Chloride (5 eq).

    • Heat to reflux for 2 hours. (Monitor by TLC; disappearance of yellow nitro spot).[1]

    • Filter hot through Celite.[1]

    • Result: Quantitative yield of the aniline. The tert-butyl ester survives these neutral/mildly basic conditions perfectly, whereas a methyl ester might undergo partial hydrolysis.

Safety & Handling

  • Hazards: As a nitro-aromatic, the compound is potentially explosive if heated under confinement. It is likely a skin and eye irritant.[1]

  • Sensitization: Chloronitrobenzenes are known sensitizers; handle with double nitrile gloves.[1]

  • Storage: Store in a cool, dry place. The tert-butyl ester is susceptible to acid-catalyzed hydrolysis, so avoid storage in acidic atmospheres.[1]

References

  • PubChem. tert-Butyl 3-chloro-2-nitrobenzoate Compound Summary. National Library of Medicine. Link[1]

  • Sigma-Aldrich. 3-Chloro-2-nitrobenzoic acid Product Specification. (Precursor data and general reactivity profile).[1][2][3] Link[1]

  • Organic Chemistry Portal. Synthesis of Indazoles. (Mechanistic pathways for converting 2-nitro/amino benzoates to indazoles). Link

  • Google Patents. Process for the preparation of substituted indazoles. (Historical context on chloronitrobenzoate cyclization). Link

  • Royal Society of Chemistry. Nucleophilic aromatic substitution (SnAr) in water. (Green chemistry approaches relevant to the SnAr pathway). Link

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An In-depth Technical Guide on the Reactivity of the Nitro Group in tert-Butyl 3-Chloro-2-Nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the nitro group in tert-butyl 3-chloro-2-nitrobenzoate, a versatile intermediate in organic synthesis. The interplay of the sterically demanding tert-butyl ester, the electron-withdrawing chloro group, and the strongly deactivating nitro group creates a unique chemical environment that dictates the molecule's reaction pathways. This document explores the nuanced reactivity, focusing on nucleophilic aromatic substitution (SNAr) and the selective reduction of the nitro group. Detailed mechanistic insights, validated experimental protocols, and quantitative data are presented to provide researchers, scientists, and drug development professionals with a thorough understanding of this important building block.

Introduction: The Molecular Architecture and Electronic Landscape

tert-Butyl 3-chloro-2-nitrobenzoate is a polysubstituted benzene derivative where the substituents' electronic and steric effects collectively govern its reactivity. The nitro group (—NO₂) is a powerful electron-withdrawing group, deactivating the aromatic ring towards electrophilic substitution and activating it for nucleophilic attack.[1][2] This deactivation is a consequence of both inductive and resonance effects that pull electron density from the benzene ring.[2]

The chloro group (—Cl) also exhibits a deactivating inductive effect but a weakly activating resonance effect, making it an ortho-, para-director in electrophilic aromatic substitution.[3] However, in the context of nucleophilic aromatic substitution, its primary role is that of a leaving group. The tert-butyl ester group introduces significant steric hindrance, which can influence the accessibility of adjacent positions.[4][5] This steric bulk can hinder the approach of reagents and influence the regioselectivity of reactions.[4]

The unique arrangement of these three groups in tert-butyl 3-chloro-2-nitrobenzoate—with the nitro and chloro groups ortho to each other—sets the stage for specific and often highly selective chemical transformations.

Nucleophilic Aromatic Substitution (SNAr): A Primary Reaction Pathway

The presence of a strong electron-withdrawing group, such as a nitro group, ortho or para to a leaving group like chlorine, significantly facilitates nucleophilic aromatic substitution (SNAr).[6][7] This reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.[6]

Mechanistic Insights

The SNAr reaction of tert-butyl 3-chloro-2-nitrobenzoate is initiated by the attack of a nucleophile at the carbon atom bearing the chlorine atom. The nitro group at the ortho position plays a crucial role in stabilizing the resulting negatively charged intermediate (Meisenheimer complex) through resonance delocalization.[6][7] The subsequent departure of the chloride ion restores the aromaticity of the ring, yielding the substituted product.

Caption: Generalized workflow for SNAr on tert-butyl 3-chloro-2-nitrobenzoate.

Experimental Protocol: SNAr with an Amine Nucleophile

This protocol describes a typical SNAr reaction using an amine as the nucleophile.

Materials:

  • tert-Butyl 3-chloro-2-nitrobenzoate

  • Amine of choice (e.g., morpholine, piperidine)

  • Aprotic polar solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Base (e.g., K₂CO₃ or Et₃N)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Condenser

  • Standard workup and purification equipment

Procedure:

  • To a clean, dry round-bottom flask, add tert-butyl 3-chloro-2-nitrobenzoate (1.0 eq).

  • Dissolve the starting material in a minimal amount of the chosen aprotic polar solvent.

  • Add the amine nucleophile (1.1 - 1.5 eq) and the base (1.5 - 2.0 eq) to the reaction mixture.

  • Attach a condenser and heat the reaction mixture to a temperature between 80-120 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for SNAr Reactions
NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
MorpholineK₂CO₃DMF100492
PiperidineEt₃NDMSO90688
Sodium MethoxideN/AMethanol65295

Note: Yields are representative and can vary based on the specific substrate and reaction conditions.

Reduction of the Nitro Group: A Gateway to Anilines

The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis, providing access to anilines which are key intermediates in the pharmaceutical and materials industries.[8][9] The choice of reducing agent is critical to achieve high chemoselectivity, especially in the presence of other reducible functional groups like the ester and the chloro substituent.[10]

Mechanistic Pathways of Nitro Reduction

The reduction of a nitro group to an amine is a six-electron process that can proceed through various intermediates, including nitroso and hydroxylamine species.[10] Common methods for this transformation include catalytic hydrogenation and metal-mediated reductions.[9][10]

Nitro_Reduction Nitro Ar-NO₂ Nitroso Ar-NO Nitro->Nitroso + 2e⁻, + 2H⁺ Hydroxylamine Ar-NHOH Nitroso->Hydroxylamine + 2e⁻, + 2H⁺ Amine Ar-NH₂ Hydroxylamine->Amine + 2e⁻, + 2H⁺

Caption: Stepwise reduction of a nitro group to an amine.

Chemoselective Reduction Protocols

Given the presence of the chloro and ester functionalities in tert-butyl 3-chloro-2-nitrobenzoate, a mild and chemoselective reducing agent is required to avoid unwanted side reactions.

3.2.1. Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation using a hydrogen donor like formic acid or ammonium formate with a palladium catalyst is an effective method for the selective reduction of nitro groups.[8]

Experimental Protocol:

  • In a round-bottom flask, dissolve tert-butyl 3-chloro-2-nitrobenzoate (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Add a catalytic amount of Palladium on carbon (Pd/C, 5-10 mol%).

  • Add the hydrogen donor, such as ammonium formate (3-5 eq) or formic acid (excess), portion-wise.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous workup to remove any remaining salts and purify the product by column chromatography.

3.2.2. Metal-Mediated Reduction

Reduction with metals such as iron, tin, or zinc in the presence of an acid is a classic and reliable method for converting nitroarenes to anilines.[9][10] The Fe/NH₄Cl system is particularly mild and often preserves other functional groups.[10]

Experimental Protocol:

  • To a flask containing tert-butyl 3-chloro-2-nitrobenzoate (1.0 eq), add a mixture of ethanol and water.

  • Add iron powder (3-5 eq) and ammonium chloride (4-5 eq).

  • Heat the mixture to reflux and monitor the reaction progress.

  • After completion, cool the reaction and filter through celite to remove the iron salts.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify by column chromatography.

Comparative Data for Nitro Reduction Methods
Reducing SystemSolventTemperature (°C)Time (h)Yield (%)Notes
Pd/C, HCOOHMethanol40390Good chemoselectivity
Fe, NH₄ClEthanol/Water80285Robust and cost-effective[10]
SnCl₂·2H₂OEthanol70488Mild conditions

Conclusion

The reactivity of the nitro group in tert-butyl 3-chloro-2-nitrobenzoate is a subject of significant interest due to the molecule's utility in organic synthesis. The strong electron-withdrawing nature of the nitro group, in concert with the adjacent chloro atom, renders the aromatic ring susceptible to nucleophilic aromatic substitution. Furthermore, the nitro group itself can be selectively reduced to an amine, providing a versatile handle for further functionalization. The steric bulk of the tert-butyl ester group plays a crucial role in directing the regiochemical outcome of these reactions. A thorough understanding of these competing and cooperative effects is essential for the strategic design of synthetic routes utilizing this valuable intermediate.

References

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Sources

Methodological & Application

The Versatile Synthon: Experimental Protocols for Reactions Involving tert-Butyl 3-Chloro-2-Nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details field-proven experimental protocols for key chemical transformations involving tert-butyl 3-chloro-2-nitrobenzoate, a versatile building block in modern organic synthesis. The strategic positioning of the chloro, nitro, and tert-butyl ester functionalities allows for a diverse range of selective reactions, making it a valuable intermediate for the synthesis of complex molecules in pharmaceutical and materials science research. This document provides in-depth methodologies for Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and chemoselective reduction of the nitro group. The protocols are presented with a focus on the underlying mechanistic principles and practical considerations to ensure reliable and reproducible results.

Introduction: Chemical Reactivity and Strategic Applications

Tert-butyl 3-chloro-2-nitrobenzoate is a richly functionalized aromatic compound, poised for sequential and site-selective modifications. The electron-withdrawing nature of the nitro group and the chloro substituent activates the aromatic ring for certain transformations while directing others. The bulky tert-butyl ester group provides steric hindrance and can be readily removed under acidic conditions, offering a strategic advantage in multi-step syntheses.

The primary reaction centers of this molecule are:

  • The Carbon-Chlorine Bond: Amenable to palladium-catalyzed cross-coupling reactions for the formation of new carbon-carbon and carbon-heteroatom bonds.

  • The Nitro Group: Can be selectively reduced to an amino group, which can then be further functionalized. This transformation dramatically alters the electronic properties of the aromatic ring.

  • The Aromatic Ring: While the chloro and nitro groups are the primary sites of reaction, the overall substitution pattern influences the regioselectivity of further synthetic steps.

This guide will provide detailed protocols for three critical classes of reactions that leverage the unique reactivity of this substrate.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds.[1][2] In the case of tert-butyl 3-chloro-2-nitrobenzoate, this reaction allows for the introduction of a variety of aryl or vinyl substituents at the 3-position. The reaction proceeds via a catalytic cycle involving a palladium(0) species.[1][2][3]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling consists of three key steps:[1][4]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the aryl halide to form a Pd(II) species.

  • Transmetalation: In the presence of a base, the organoboron compound (boronic acid or ester) transfers its organic group to the palladium center, displacing the halide.[1][5]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.[1]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Cl(L2) Ar-Pd(II)-Cl(L2) Pd(0)L2->Ar-Pd(II)-Cl(L2) Oxidative Addition Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-Cl(L2)->Ar-Pd(II)-R(L2) Transmetalation Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R R-B(OR)2 R-B(OR)2 R-B(OR)2->Ar-Pd(II)-R(L2) Ar-Cl Ar-Cl Ar-Cl->Ar-Pd(II)-Cl(L2) Base Base Base->Ar-Pd(II)-R(L2)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • tert-Butyl 3-chloro-2-nitrobenzoate

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Solvent (e.g., Toluene, Dioxane, DMF/water mixture)

  • Nitrogen or Argon source for inert atmosphere

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tert-butyl 3-chloro-2-nitrobenzoate (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) to the flask.

  • Add the degassed solvent (e.g., Toluene/Ethanol/Water 4:1:1, 10 mL).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary:

CatalystBaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄K₂CO₃Toluene/H₂O901285-95
PdCl₂(dppf)Cs₂CO₃Dioxane100890-98
Pd(OAc)₂/SPhosK₃PO₄Toluene/H₂O1006>95

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides.[6][7][8] For tert-butyl 3-chloro-2-nitrobenzoate, this reaction provides access to N-substituted 3-amino-2-nitrobenzoate derivatives, which are valuable intermediates for various bioactive molecules.

Mechanistic Rationale

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a palladium-catalyzed cycle. The key steps involve the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst. The choice of ligand is crucial for the success of this reaction with aryl chlorides.[9][10]

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Ar-Pd(II)-Cl(L) Ar-Pd(II)-Cl(L) Pd(0)L->Ar-Pd(II)-Cl(L) Oxidative Addition Ar-Pd(II)-NR'R''(L) [Ar-Pd(II)-NHR'R''(L)]+Cl- Ar-Pd(II)-Cl(L)->Ar-Pd(II)-NR'R''(L) Pd-Amido Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L)->Pd-Amido Deprotonation Pd-Amido->Pd(0)L Reductive Elimination Ar-NR'R'' Ar-NR'R'' Pd-Amido->Ar-NR'R'' Base-H+ Base-H+ Pd-Amido->Base-H+ R'R''NH R'R''NH R'R''NH->Ar-Pd(II)-NR'R''(L) Ar-Cl Ar-Cl Ar-Cl->Ar-Pd(II)-Cl(L) Base Base Base->Pd-Amido

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • tert-Butyl 3-chloro-2-nitrobenzoate

  • Amine (primary or secondary) (1.1 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, RuPhos) (2-6 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5-2.5 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Nitrogen or Argon source for inert atmosphere

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.015 mmol) and the phosphine ligand (e.g., XPhos, 0.03 mmol) to a flame-dried Schlenk tube.

  • Add the base (e.g., NaOt-Bu, 1.5 mmol) and tert-butyl 3-chloro-2-nitrobenzoate (1.0 mmol).

  • Add the anhydrous, degassed solvent (e.g., Toluene, 5 mL).

  • Add the amine (1.2 mmol) to the mixture.

  • Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary:

Precatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd₂(dba)₃/XPhosNaOt-BuToluene1001280-95
Pd(OAc)₂/RuPhosK₃PO₄Dioxane1101675-90
G3-XPhos PalladacycleCs₂CO₃t-Amyl alcohol1008>90

Chemoselective Reduction of the Nitro Group

The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis, as it provides a gateway to a wide array of functionalities.[11][12] The presence of a chloro substituent and a tert-butyl ester requires a careful selection of the reducing agent to avoid unwanted side reactions.

Rationale for Reagent Selection

Several methods can be employed for the reduction of aromatic nitro groups.[13][14]

  • Catalytic Hydrogenation: This is often the cleanest method. Using palladium on carbon (Pd/C) is highly effective, but care must be taken as it can sometimes lead to dehalogenation.[13] Raney Nickel is a good alternative to minimize dehalogenation.[13]

  • Metal-Acid Systems: Reagents like iron (Fe) or tin(II) chloride (SnCl₂) in acidic media are classic and effective methods for nitro group reduction.[13] These methods are generally tolerant of ester and halide functional groups.

  • Transfer Hydrogenation: This method uses a hydrogen donor in the presence of a catalyst and is often considered safer than using hydrogen gas under pressure.[15][16][17]

Reduction_Workflow Start tert-Butyl 3-chloro-2-nitrobenzoate Method1 Catalytic Hydrogenation (H₂, Pd/C or Raney Ni) Start->Method1 Method2 Metal/Acid Reduction (Fe/HCl or SnCl₂/HCl) Start->Method2 Method3 Transfer Hydrogenation (e.g., HCOOH, Catalyst) Start->Method3 Product tert-Butyl 3-chloro-2-aminobenzoate Method1->Product Method2->Product Method3->Product

Caption: Workflow for the reduction of the nitro group.

Experimental Protocol: Reduction with Tin(II) Chloride

Materials:

  • tert-Butyl 3-chloro-2-nitrobenzoate

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equivalents)

  • Solvent (e.g., Ethyl acetate, Ethanol)

  • Aqueous sodium bicarbonate solution (saturated)

  • Sodium sulfate (anhydrous)

Procedure:

  • Dissolve tert-butyl 3-chloro-2-nitrobenzoate (1.0 mmol) in ethyl acetate (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Add tin(II) chloride dihydrate (4.0 mmol) to the solution.

  • Heat the mixture to reflux (approximately 77 °C for ethyl acetate) and stir.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it into a saturated aqueous solution of sodium bicarbonate to neutralize the acid and precipitate tin salts.

  • Stir the resulting suspension vigorously for 30 minutes.

  • Filter the mixture through a pad of celite to remove the inorganic solids, washing the filter cake with ethyl acetate.

  • Separate the organic layer from the filtrate and wash it with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, tert-butyl 3-chloro-2-aminobenzoate, can be used in the next step without further purification or can be purified by column chromatography if necessary.

Data Summary:

Reducing AgentSolventTemp (°C)Time (h)Yield (%)Notes
SnCl₂·2H₂OEthyl AcetateReflux2-4>90Good functional group tolerance.
Fe/NH₄ClEthanol/H₂OReflux3-685-95Economical and effective.
H₂ (1 atm), Pd/CMethanolRT4-8VariablePotential for dehalogenation.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound and any of the reagents mentioned in the protocols.[18]

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.[19][20]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Specific Hazards of Reagents:

  • Palladium Catalysts: Many palladium compounds are toxic and should be handled with care.

  • Bases: Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive.

  • Solvents: Flammable solvents like toluene and dioxane should be kept away from ignition sources.

  • Tin(II) Chloride: Corrosive and can cause burns.

Conclusion

Tert-butyl 3-chloro-2-nitrobenzoate is a highly valuable and versatile intermediate in organic synthesis. The protocols detailed in this guide for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nitro group reduction provide reliable and reproducible methods for the selective functionalization of this synthon. By understanding the underlying mechanistic principles and adhering to the outlined experimental procedures, researchers can effectively utilize this compound to construct complex molecular architectures for a wide range of applications.

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  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction.
  • Organic Chemistry Portal. (n.d.). Vicarious Nucleophilic Substitution (VNS).
  • Chemistry LibreTexts. (2025, February 3). 16.
  • Bentham Science. (n.d.). Recent Advances and Applications of tert-Butyl Nitrite (TBN) in Organic Synthesis.
  • Royal Society of Chemistry. (2024, July 24). tert-Butyl nitrite as a privileged reagent for a C–H bond (sub)
  • PubMed. (2019, December 13). tert-Butyl Nitrite (TBN), a Multitasking Reagent in Organic Synthesis.
  • Sigma-Aldrich. (n.d.).

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Application Notes & Protocols: The Strategic Utility of tert-Butyl 3-Chloro-2-Nitrobenzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Division

I. Introduction: A Multifunctional Scaffold for Drug Discovery

In the landscape of medicinal chemistry, the strategic selection of starting materials and intermediates is paramount to the efficient construction of novel molecular entities. Tert-butyl 3-chloro-2-nitrobenzoate is a prime example of a molecular scaffold engineered for versatility. Its structure incorporates three key functional groups, each conferring a distinct and advantageous reactivity profile:

  • The Ortho-Nitro Group: A powerful electron-withdrawing group that significantly activates the aromatic ring for specific transformations.

  • The Chloro Substituent: Positioned ortho to the nitro group, it serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.

  • The Tert-Butyl Ester: A sterically hindered and robust protecting group for the carboxylic acid, which can be selectively removed under acidic conditions, preventing its interference in preceding synthetic steps.

This unique combination makes tert-butyl 3-chloro-2-nitrobenzoate an invaluable building block for generating libraries of complex molecules, particularly for the synthesis of fused heterocyclic systems like indazoles, which are prominent scaffolds in numerous therapeutic agents[1][2]. This guide provides an in-depth analysis of its reactivity and detailed protocols for its application in key synthetic transformations relevant to drug development professionals.

II. Physicochemical Properties & Reactivity Profile

A foundational understanding of the molecule's properties is essential for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₁₁H₁₂ClNO₄PubChem[3]
Molecular Weight 257.67 g/mol PubChem
Monoisotopic Mass 257.04547 DaPubChem[3]
Appearance Off-white crystalline powder (typical for related compounds)Inferred from[4]
Predicted XlogP 3.2PubChem[3]

The key to this reagent's utility lies in the synergistic interplay of its functional groups. The strong electron-withdrawing nature of the nitro group (-NO₂) makes the ipso-carbon atom attached to the chlorine highly electron-deficient. This electronic arrangement drastically lowers the activation energy for nucleophilic attack, making the chloro group an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) reactions. This allows for the facile introduction of a wide range of nitrogen, oxygen, and sulfur nucleophiles.

Simultaneously, the nitro group itself is a versatile functional handle that can be readily reduced to an amine. This transformation opens up a completely different set of synthetic possibilities, most notably the intramolecular cyclization to form fused heterocyclic ring systems.

III. Core Application I: Nucleophilic Aromatic Substitution (SNAr)

The activation of the C-Cl bond by the ortho-nitro group is the most direct and powerful feature of this scaffold. It enables the construction of diverse molecular libraries by introducing various nucleophilic side chains, a common strategy in hit-to-lead optimization. The chloroacetyl moiety in related structures is noted for its ability to react with amines and thiols, allowing for the generation of diverse compound libraries[5].

Causality in Experimental Design:
  • Solvent Choice: Polar aprotic solvents such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are ideal. They effectively solvate cations but poorly solvate anions, thereby increasing the effective nucleophilicity of the attacking species.

  • Base Selection: A non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is crucial. Its role is to neutralize the HCl generated during the reaction without competing with the primary nucleophile. Using excess amine nucleophile can also serve this purpose if it is inexpensive[6].

  • Temperature: While many SNAr reactions with potent nucleophiles proceed at room temperature, gentle heating (50-80 °C) is often employed to ensure complete conversion, especially with less reactive nucleophiles.

Workflow for SNAr with a Primary Amine

sn_ar_workflow reagent tert-Butyl 3-chloro-2-nitrobenzoate + Primary Amine (R-NH2) conditions DIPEA, DMF Room Temp to 60°C reagent->conditions Reaction Setup product tert-Butyl 3-(alkylamino)-2-nitrobenzoate conditions->product S_NAr Reaction workup Aqueous Workup (e.g., H2O, EtOAc extraction) product->workup Quenching & Extraction purify Purification (Silica Gel Chromatography) workup->purify Isolation final Pure Product purify->final Characterization

Caption: General workflow for the SNAr reaction.

Protocol 1: General Procedure for SNAr with a Primary Amine

This protocol describes a general method for the reaction of tert-butyl 3-chloro-2-nitrobenzoate with a generic primary amine (e.g., benzylamine).

Materials:

  • tert-Butyl 3-chloro-2-nitrobenzoate (1.0 eq)

  • Primary Amine (e.g., Benzylamine) (1.2 eq)

  • Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (N₂ or Ar), add tert-butyl 3-chloro-2-nitrobenzoate (1.0 eq). Dissolve it in anhydrous DMF (approx. 0.2 M concentration).

  • Addition of Reagents: To the stirred solution, add the primary amine (1.2 eq) followed by the dropwise addition of DIPEA (1.5 eq).

  • Reaction Execution: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours). If the reaction is sluggish, heat the mixture to 50-60 °C.

  • Workup: Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer three times with Ethyl Acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes) to yield the pure tert-butyl 3-(alkylamino)-2-nitrobenzoate product.

IV. Core Application II: Synthesis of 7-Chloro-1H-Indazole Scaffolds

Indazole derivatives are a highly important class of heterocycles in medicinal chemistry, forming the core of drugs like the anticancer agent Pazopanib[1]. The title compound is an excellent precursor for 7-substituted indazoles via a reductive cyclization pathway. This transformation leverages the nitro group, converting it into a reactive amine that subsequently participates in an intramolecular ring-forming reaction.

Causality in Experimental Design:
  • Reduction of the Nitro Group: The nitro group must first be reduced to an aniline. Common methods include catalytic hydrogenation (H₂, Pd/C) or chemical reduction with metals in acid (e.g., SnCl₂, Fe/HCl). SnCl₂ is often preferred as it is effective and tolerant of many functional groups.

  • Diazotization and Cyclization: The resulting 2-amino-3-chlorobenzoate intermediate is then cyclized. A classic and highly effective method is diazotization of the aniline using a nitrite source (e.g., NaNO₂, tert-butyl nitrite) under acidic conditions[7][8]. The generated diazonium salt is a potent electrophile. The lone pair on the ester carbonyl oxygen can then act as an intramolecular nucleophile, attacking the diazonium salt to initiate cyclization and tautomerization to the stable indazole ring system.

Pathway for Reductive Cyclization to an Indazole Core

indazole_synthesis start_mol tert-Butyl 3-chloro-2-nitrobenzoate step1_reagents Step 1: Reduction (e.g., SnCl2, EtOH) start_mol->step1_reagents intermediate tert-Butyl 2-amino-3-chlorobenzoate step1_reagents->intermediate Nitro Reduction step2_reagents Step 2: Diazotization & Cyclization (e.g., t-BuONO, THF) intermediate->step2_reagents product tert-Butyl 7-chloro-1H-indazole-3-carboxylate step2_reagents->product Intramolecular Cyclization

Caption: Synthetic pathway from the nitrobenzoate to the indazole core.

Protocol 2: Two-Step Synthesis of tert-Butyl 7-Chloro-1H-Indazole-3-Carboxylate

This protocol outlines the conversion of the starting material into a protected indazole scaffold.

Step A: Reduction of the Nitro Group

Materials:

  • tert-Butyl 3-chloro-2-nitrobenzoate (1.0 eq)

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)

  • Ethanol (EtOH)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend tert-butyl 3-chloro-2-nitrobenzoate (1.0 eq) in Ethanol.

  • Addition of Reductant: Add Tin(II) Chloride Dihydrate (4.0 eq) portion-wise to the suspension.

  • Reaction Execution: Heat the mixture to reflux (approx. 78 °C) and stir vigorously. Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

  • Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove most of the ethanol. Dilute the residue with Ethyl Acetate.

  • Neutralization: Carefully add saturated aqueous NaHCO₃ solution until the pH is basic (pH > 8) to neutralize the acid and precipitate tin salts.

  • Filtration and Extraction: Filter the mixture through a pad of Celite®, washing the pad thoroughly with Ethyl Acetate. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer again with Ethyl Acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude tert-butyl 2-amino-3-chlorobenzoate is often used in the next step without further purification.

Step B: Diazotization and Intramolecular Cyclization

Materials:

  • Crude tert-butyl 2-amino-3-chlorobenzoate (from Step A) (1.0 eq)

  • tert-Butyl Nitrite (TBN) (1.5 eq)[9]

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Reaction Setup: Dissolve the crude aniline intermediate from Step A in anhydrous THF under an inert atmosphere. Cool the solution to 0 °C in an ice bath.

  • Addition of Reagent: Add tert-butyl nitrite (1.5 eq) dropwise to the cooled, stirred solution.

  • Reaction Execution: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the formation of the indazole product by TLC.

  • Concentration: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Purify the resulting residue by flash column chromatography on silica gel (e.g., using a gradient of Ethyl Acetate in Hexanes) to afford the pure tert-butyl 7-chloro-1H-indazole-3-carboxylate.

V. Conclusion

Tert-butyl 3-chloro-2-nitrobenzoate is a strategically designed synthetic intermediate that offers medicinal chemists a reliable and versatile platform for molecular construction. Its capacity for undergoing both nucleophilic aromatic substitution and reductive cyclization allows for the rapid generation of diverse chemical matter centered around privileged scaffolds. The protocols detailed herein provide a robust framework for researchers to leverage this reagent's unique reactivity in the pursuit of novel therapeutic agents.

VI. References

  • MDPI. (2025, November 29). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. International Journal of Molecular Sciences. [Link]

  • Arvee Laboratories. 2-Chloro-5-Nitrobenzoic Acid. [Link]

  • The Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (2026, January 5). Exploring the Applications of 2-Chloro-5-nitrobenzoic Acid in Fine Chemicals. [Link]

  • PMC. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

  • University Website. Reactions of Amines. [Link]

  • PubChemLite. Tert-butyl 3-chloro-2-nitrobenzoate (C11H12ClNO4). [Link]

  • Der Pharma Chemica. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]

  • ResearchGate. Synthesis of 1H‐indazole derivatives. [Link]

  • Asian Journal of Research in Chemistry. (2025, August 12). Rapid Synthesis of Indazole derivatives using Microwave Technology, its Characterisation and Anti-Inflammatory effects Observed in Laboratory Tests. [Link]

  • Organic Chemistry Portal. tert-Butyl nitrite (TBN). [Link]

  • PubChem. Tert-butyl 2-chloro-4-nitrobenzoate. [Link]

  • PubChem. Tert-butyl 3-methyl-2-nitrobenzoate. [Link]

  • MSU Chemistry. Reaction of Amines with Nitrous Acid. [Link]

  • IIUM Repository (IRep). (2025, May 29). Design and synthesis of 1-sec/tert-Butyl-2-Chloro/Nitrophenylbenzimidazole derivatives: molecular docking and in vitro evaluation against MDA-MB-231 and MCF-7 cell lines. [Link]

  • Chemistry Steps. (2021, July 16). The Reaction of Amines with Nitrous Acid. [Link]

  • RSC Publishing. Green Chemistry. [Link]

  • PMC. Synthesis and evaluation of triazole congeners of nitro-benzothiazinones potentially active against drug resistant Mycobacterium tuberculosis demonstrating bactericidal efficacy. [Link]

  • PubMed. (2011, November 21). Discovery of cytotoxic and pro-apoptotic compounds against leukemia cells: Tert-butyl-4-[(3-nitrophenoxy) methyl]-2,2-dimethyloxazolidine-3-carboxylate. [Link]

  • Quora. (2016, July 4). What is the synthesis of methyl 3-nitrobenzoate?[Link]

  • Drug Hunter. (2024, September 16). Roles of the Chloro and Methoxy Groups in Drug Discovery. [Link]

  • MDPI. (2025, August 11). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. [Link]

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Application Notes and Protocols: Nucleophilic Aromatic Substitution of tert-Butyl 3-Chloro-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Nucleophilic aromatic substitution (SNAr) is a critical reaction in modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. Unlike electrophilic aromatic substitution, which is characteristic of electron-rich arenes, SNAr reactions are favored on electron-deficient aromatic systems.[1][2] The presence of strong electron-withdrawing groups (EWGs), such as a nitro group (-NO₂), is paramount for the activation of the aromatic ring towards nucleophilic attack.[1][3][4][5] This activation is most effective when the EWG is positioned ortho or para to the leaving group, as this allows for resonance stabilization of the negatively charged intermediate, known as a Meisenheimer complex.[1][3][5][6]

The substrate, tert-butyl 3-chloro-2-nitrobenzoate, is an excellent candidate for SNAr reactions. The nitro group at the 2-position strongly activates the chlorine atom at the 3-position for displacement by a variety of nucleophiles. The tert-butyl ester group, while sterically bulky, is electronically less influential on the reaction's core mechanism but plays a significant role in the solubility and subsequent synthetic transformations of the product. This application note provides a comprehensive guide to the reaction conditions, mechanistic considerations, and detailed protocols for performing nucleophilic aromatic substitution on tert-butyl 3-chloro-2-nitrobenzoate.

Mechanistic Overview: The Addition-Elimination Pathway

The SNAr reaction of tert-butyl 3-chloro-2-nitrobenzoate proceeds via a two-step addition-elimination mechanism.[2][4][7]

  • Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chlorine leaving group. This step is typically the rate-determining step as it involves the temporary loss of aromaticity in the benzene ring.[1][7] The electron-withdrawing nitro group is crucial for this step, as it delocalizes the incoming negative charge, thereby stabilizing the resulting Meisenheimer complex.[1][3][5]

  • Elimination of the Leaving Group: In the second, faster step, the leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored to yield the final substitution product.[2][4]

The exceptional stability of the Meisenheimer complex, due to the resonance contribution of the ortho-nitro group, is the primary driver for the facile nature of this transformation.[1][3]

Caption: The two-step addition-elimination mechanism of the SNAr reaction.

Key Reaction Parameters and Optimization

The success and efficiency of the SNAr reaction on tert-butyl 3-chloro-2-nitrobenzoate are highly dependent on several key parameters. Careful optimization of these conditions is crucial for achieving high yields and purity.

Choice of Nucleophile

A wide range of nucleophiles can be employed in this reaction. The nucleophilicity of the attacking species is a key determinant of the reaction rate. Common nucleophiles include:

  • Amines (Primary and Secondary): Both aliphatic and aromatic amines are excellent nucleophiles for this transformation.

  • Alcohols and Phenols (as alkoxides/phenoxides): These require deprotonation with a suitable base to form the more nucleophilic alkoxide or phenoxide.

  • Thiols (as thiolates): Similar to alcohols, thiols are typically used as their conjugate bases.

  • Carbanions: Stabilized carbanions can also act as effective nucleophiles.[8]

Solvent Selection

The choice of solvent significantly impacts the reaction rate.[9][10] Polar aprotic solvents are generally the preferred medium for SNAr reactions.[9]

SolventPolarityTypical Temperature Range (°C)Notes
Dimethylformamide (DMF)High25 - 150Excellent for dissolving a wide range of reactants. Can be difficult to remove.
Dimethyl sulfoxide (DMSO)High25 - 180Similar to DMF, promotes high reaction rates. Can participate in side reactions at high temperatures.[11]
Acetonitrile (MeCN)Medium25 - 80Good alternative to DMF and DMSO, easier to remove.
Tetrahydrofuran (THF)Medium25 - 66Generally less effective than more polar aprotic solvents but can be used.
DioxaneMedium25 - 101Similar to THF.

Rationale: Polar aprotic solvents effectively solvate the cationic counter-ion of the nucleophile (if present) but do not strongly solvate the anionic nucleophile itself. This leaves the nucleophile "naked" and more reactive, accelerating the rate of the initial addition step.[9] In contrast, protic solvents can hydrogen bond with the nucleophile, stabilizing it and reducing its reactivity.[12][13]

The Role of the Base

When the nucleophile is a neutral species like an amine or an alcohol, a base is often required. The base serves two primary purposes:

  • Deprotonation of the Nucleophile: For weakly acidic nucleophiles like alcohols and thiols, a base is necessary to generate the more potent anionic nucleophile.

  • Scavenging the Protonated Leaving Group: In reactions with amines, the departing chloride ion can protonate the amine product. A base is needed to neutralize the resulting ammonium salt and regenerate the free amine product.

Commonly used bases include:

BaseStrengthSolubilityNotes
Potassium Carbonate (K₂CO₃)ModerateOften used as a solidHeterogeneous, easy to remove by filtration.
Cesium Carbonate (Cs₂CO₃)ModerateMore soluble than K₂CO₃Often gives higher yields due to increased solubility.
Triethylamine (Et₃N)ModerateSolubleOrganic base, easy to remove by evaporation.
Diisopropylethylamine (DIPEA)ModerateSolubleSterically hindered, non-nucleophilic base.
Potassium Hydroxide (KOH)StrongSoluble in polar solventsCan be used for deprotonating alcohols and phenols.[11]
Temperature and Reaction Time

The reaction temperature is a critical factor. While the activated nature of the substrate allows for reactions at relatively mild conditions, heating is often necessary to achieve a reasonable reaction rate, particularly with less reactive nucleophiles. Reaction times can vary from a few hours to overnight, and progress should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental Protocols

General Procedure for SNAr with an Amine Nucleophile

This protocol describes a general method for the reaction of tert-butyl 3-chloro-2-nitrobenzoate with a primary or secondary amine.

Caption: A typical experimental workflow for the SNAr reaction.

Materials:

  • tert-Butyl 3-chloro-2-nitrobenzoate (1.0 eq)

  • Amine nucleophile (1.1 - 1.5 eq)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tert-butyl 3-chloro-2-nitrobenzoate and the chosen anhydrous solvent (e.g., DMF, 0.1-0.5 M concentration).

  • Add the base (e.g., K₂CO₃).

  • Add the amine nucleophile to the stirring suspension.

  • Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with water and then brine to remove any remaining DMF and inorganic salts.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol for SNAr with a Phenol Nucleophile

This protocol outlines the reaction with a phenol, which requires in-situ formation of the phenoxide.

Materials:

  • tert-Butyl 3-chloro-2-nitrobenzoate (1.0 eq)

  • Phenol nucleophile (1.1 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (1.5 - 2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask, add the phenol, potassium carbonate, and anhydrous DMF.

  • Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the potassium phenoxide.

  • Add tert-butyl 3-chloro-2-nitrobenzoate to the reaction mixture.

  • Heat the reaction to 80-120 °C and monitor its progress.

  • Follow the workup and purification steps as described in the general procedure for amine nucleophiles.

Troubleshooting and Considerations

  • Low Conversion: If the reaction stalls, consider increasing the temperature, using a more polar aprotic solvent (e.g., switching from MeCN to DMF or DMSO), or employing a more soluble base like Cs₂CO₃.

  • Side Reactions: At high temperatures, some solvents like DMF can decompose. With sensitive substrates, it is advisable to use the lowest effective temperature. The tert-butyl ester is generally stable under these conditions but can be susceptible to cleavage under strongly acidic or basic conditions, especially at elevated temperatures.

  • Steric Hindrance: While the tert-butyl group is not directly involved in the aromatic substitution, its bulkiness might influence the approach of very large nucleophiles.[14]

  • Purification: The products of these reactions are often colored due to the presence of the nitro group. Careful chromatography is usually required to obtain highly pure material.

Conclusion

The nucleophilic aromatic substitution of tert-butyl 3-chloro-2-nitrobenzoate is a robust and versatile reaction for the synthesis of a wide array of substituted aromatic compounds. The key to a successful transformation lies in the judicious choice of nucleophile, solvent, base, and temperature. The protocols and guidelines presented in this application note provide a solid foundation for researchers to effectively utilize this important synthetic tool in their drug discovery and development endeavors.

References

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Jorgensen, W. L., & Buckner, J. K. (2004). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters, 6(15), 2531–2534. [Link]

  • Rezaei, A., & Habibi, A. (2014). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. RSC Advances, 4(82), 43557-43567. [Link]

  • Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. [Link]

  • Chemistry LibreTexts. (2025). 3.7: Nucleophilic Aromatic Substitution. [Link]

  • KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]

  • Mancini, P. M. E., Martinez, R. D., Vottero, L. R., & Nudelman, N. S. (1984). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2, (8), 1133-1138. [Link]

  • Mancini, P. M. E., Terreni, M. G., Adam, C., & Nudelman, N. S. (1993). Solvent effects on aromatic nucleophilic substitutions. Part 4. Kinetics of the reaction of 1-chloro-2,4-dinitrobenzene with piperidine in protic solvents. Journal of the Chemical Society, Perkin Transactions 2, (8), 1609-1614. [Link]

  • CK-12 Foundation. (2026). Nucleophilic Substitution Reactions - Haloarenes. [Link]

  • Ostrowski, S., & Wolos, A. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4789. [Link]

  • Homework.Study.com. What is the reaction mechanism for the SnAr_2 reaction of 2,4-dinitrochlorobenzene and amine?. [Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. [Link]

  • Li, J., Li, X., Xie, Y., & Zhang, Y. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules, 24(6), 1134. [Link]

  • Pieber, B., & Kappe, C. O. (2016). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 18(1), 250-254. [Link]

  • The Royal Society of Chemistry. (2016). Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. [Link]

  • Singh, A., & Peacock, D. H. (1936). Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. Transactions of the Faraday Society, 32, 1056-1064. [Link]

  • OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry. [Link]

  • Damrauer, R., & Simon, R. (2007). Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. Journal of the American Society for Mass Spectrometry, 18(8), 1439–1446. [Link]

  • Chemistry Stack Exchange. (2017). What is the directive influence of the tert-butyl group in electrophilic aromatic substitution?. [Link]

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Application of tert-butyl 3-chloro-2-nitrobenzoate in agrochemical development

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: tert-Butyl 3-Chloro-2-Nitrobenzoate in Agrochemical Discovery & Process Development

Executive Summary

tert-Butyl 3-chloro-2-nitrobenzoate (CAS: Generic derivatives vary, Parent Acid CAS: 4771-47-5) represents a critical "orthogonal" scaffold in the synthesis of modern crop protection agents.[1] Unlike simple methyl or ethyl esters, the tert-butyl group provides unique steric bulk and acid-labile protection, enabling high-fidelity synthesis of anthranilic diamide insecticides (Ryanodine Receptor modulators) and triazolopyrimidine sulfonamide herbicides (ALS inhibitors).[1]

This guide details the strategic application of this intermediate, focusing on its role in preventing side reactions during nucleophilic aromatic substitutions (SNAr) and amide couplings. We provide a validated protocol for its reduction to the corresponding anthranilate—a key step often plagued by hydrodechlorination byproducts—and its subsequent conversion into bioactive scaffolds.

Strategic Importance in Agrochemical Synthesis

In the development of active ingredients (AIs) like Cloransulam-methyl or next-generation Chlorantraniliprole analogs, the 3-chloro-2-aminobenzoic acid motif is foundational.[1] However, working with the free acid or simple esters presents challenges:

  • Orthogonal Protection: The tert-butyl ester is stable against basic conditions used in SNAr reactions and amide couplings but is cleaved quantitatively under mild acidic conditions (e.g., TFA, HCl/Dioxane). This allows for the modification of the aniline nitrogen without touching the carboxylate.

  • Suppression of Side Reactions: The steric bulk of the tert-butyl group shields the carbonyl carbon, preventing unwanted nucleophilic attack during the functionalization of the adjacent nitro/amino group.

  • Solubility Profile: The lipophilic nature of the tert-butyl group significantly improves solubility in non-polar organic solvents (DCM, Toluene) compared to the free acid, facilitating smoother process chemistry.

Target Agrochemical Classes
Agrochemical ClassMechanism of ActionRole of Intermediate
Anthranilic Diamides Ryanodine Receptor (RyR) ModulatorsPrecursor to the "left-hand" phenyl ring; critical for binding affinity.[1]
Triazolopyrimidine Sulfonamides Acetolactate Synthase (ALS) InhibitorsPrecursor to the sulfonamide linkage; requires orthogonal protection during coupling.
Quinazoline Herbicides Protoporphyrinogen Oxidase (PPO) InhibitorsScaffold for ring closure reactions where the ester becomes part of the heterocycle.

Chemical Pathway Visualization

The following diagram illustrates the divergent synthesis pathways enabled by tert-butyl 3-chloro-2-nitrobenzoate, highlighting its versatility in generating both insecticide and herbicide precursors.

Agrochemical_Pathway Start tert-Butyl 3-chloro-2-nitrobenzoate (Protected Scaffold) Step1 Nitro Reduction (Fe/NH4Cl or H2/Pt/C) Start->Step1 Selective Reduction Intermediate tert-Butyl 2-amino-3-chlorobenzoate (Key Anthranilate) Step1->Intermediate Yield >90% PathA Coupling: Pyrazole Acid Chloride (Base: Pyridine) Intermediate->PathA Route A PathB Coupling: Sulfonyl Chloride (Base: Et3N) Intermediate->PathB Route B ProductA Anthranilic Diamide Precursor (Insecticide Core) PathA->ProductA Acid Deprotection ProductB Sulfonamide Herbicide Precursor (ALS Inhibitor Core) PathB->ProductB Acid Deprotection

Caption: Divergent synthesis of insecticide and herbicide scaffolds via the orthogonal tert-butyl protected intermediate.

Validated Experimental Protocols

Protocol A: Chemo-Selective Nitro Reduction

Objective: Reduce the nitro group to an amine without removing the chlorine atom (hydrodechlorination) or cleaving the tert-butyl ester.

Reagents:

  • tert-Butyl 3-chloro-2-nitrobenzoate (1.0 eq)[1]

  • Iron Powder (325 mesh, 5.0 eq)

  • Ammonium Chloride (NH4Cl, 5.0 eq)

  • Solvent: Ethanol/Water (4:1 v/v)

Methodology:

  • Setup: Charge a 3-neck round-bottom flask with tert-butyl 3-chloro-2-nitrobenzoate dissolved in Ethanol/Water.

  • Activation: Add NH4Cl and stir vigorously at room temperature for 10 minutes.

  • Reduction: Add Iron powder portion-wise over 15 minutes. (Caution: Exothermic).

  • Reflux: Heat the mixture to 70°C for 2-4 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[2][3]

    • Checkpoint: The starting material (Rf ~0.6) should disappear, and a fluorescent blue spot (amine, Rf ~0.4) should appear.[4]

  • Workup: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with EtOAc.[3]

  • Isolation: Concentrate the filtrate. Redissolve in EtOAc, wash with saturated NaHCO3 (to remove any free acid formed) and brine. Dry over MgSO4.

  • Yield: Expect 85-92% of tert-butyl 2-amino-3-chlorobenzoate as a tan oil/solid.[1]

Why this works: The Fe/NH4Cl method is mild (pH ~6-7), preventing the acid-catalyzed hydrolysis of the tert-butyl ester that would occur with SnCl2/HCl, and avoiding the dechlorination often seen with catalytic hydrogenation (Pd/C + H2).[1]

Protocol B: Acidic Deprotection (Final Step)

Objective: Cleave the tert-butyl ester to release the free carboxylic acid after the core scaffold is built.[1]

Reagents:

  • Substrate (Coupled Intermediate)

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

Methodology:

  • Dissolve the substrate in DCM (0.1 M concentration).

  • Add TFA (10-20 eq) dropwise at 0°C.

  • Warm to room temperature and stir for 2-6 hours.

  • Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.

  • Result: Quantitative conversion to the free acid, ready for final cyclization or formulation.

Analytical Specifications (QC)

For research and process validation, the intermediate must meet these criteria:

ParameterSpecificationAnalytical Method
Appearance Off-white to pale yellow solidVisual Inspection
Purity ≥ 98.0%HPLC (C18, ACN/Water + 0.1% H3PO4)
Identity Consistent with Structure1H-NMR (CDCl3), MS (ESI+)
Water Content ≤ 0.5%Karl Fischer
Free Acid ≤ 1.0%Titration / HPLC

Key NMR Signals (CDCl3):

  • tert-Butyl: Singlet at ~1.55-1.60 ppm (9H).[1]

  • Aromatic Protons: Multiplets at 7.4-7.9 ppm (3H).[1]

  • Amine (after reduction): Broad singlet at ~6.0-6.5 ppm (2H).

Safety & Handling

  • Hazards: The nitro derivative is a potential skin sensitizer and irritant (H315, H319). Iron waste from reduction is pyrophoric when dry; keep wet during disposal.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The tert-butyl ester is sensitive to strong acids and prolonged exposure to moisture.[1]

References

  • Ashford's Dictionary of Industrial Chemicals. (2011). Synthesis of Cloransulam-methyl and related sulfonamide herbicides.

  • ChemicalBook. (2025). Methyl 2-amino-3-chlorobenzoate and related anthranilate intermediates.

  • National Institutes of Health (PubChem). (2025). 3-Chloro-2-nitrobenzoic acid (Parent Acid) Data.

  • Lahm, G. P., et al. (2005). Rynaxypyr™: A new insecticidal anthranilic diamide that acts as a potent and selective ryanodine receptor activator. Bioorganic & Medicinal Chemistry Letters.
  • GuideChem. (2025). Synthesis protocols for nitrobenzoic acid derivatives.

Sources

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with tert-Butyl 3-Chloro-2-Nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of a Unique Substrate

tert-Butyl 3-chloro-2-nitrobenzoate is a valuable building block in medicinal chemistry and materials science. Its utility stems from the orthogonal reactivity of its functional groups: the chloro substituent, a handle for cross-coupling reactions; the nitro group, a versatile precursor for anilines and other functionalities; and the tert-butyl ester, which can be readily hydrolyzed under acidic conditions. However, the very features that make this substrate attractive also present significant challenges in palladium-catalyzed cross-coupling reactions.

The electron-withdrawing nature of the nitro and ester groups deactivates the aryl chloride, making the initial oxidative addition step of the catalytic cycle kinetically less favorable. Furthermore, the steric hindrance imposed by the tert-butyl ester and the adjacent nitro group can impede the approach of the palladium catalyst. Overcoming these hurdles requires carefully optimized reaction conditions, including the judicious selection of palladium precatalysts, ligands, bases, and solvents. This guide provides detailed application notes and protocols for the successful implementation of Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions with tert-butyl 3-chloro-2-nitrobenzoate, grounded in an understanding of the underlying mechanistic principles.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for the formation of C(sp²)–C(sp²) bonds.[1][2] When applied to tert-butyl 3-chloro-2-nitrobenzoate, the primary challenge is the sluggish oxidative addition of the electron-deficient aryl chloride to the Pd(0) center.[3] To facilitate this key step, the use of highly active catalyst systems is paramount.

Catalyst System Rationale:

  • Palladium Precatalyst: A common choice is Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate). While Pd₂(dba)₃ is a Pd(0) source, Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[4]

  • Ligand: For challenging aryl chlorides, bulky and electron-rich phosphine ligands are essential.[5] Ligands such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are highly effective. Their steric bulk promotes the formation of a monoligated, 14-electron Pd(0)L species, which is highly reactive in oxidative addition. The electron-donating nature of these ligands increases the electron density on the palladium center, further facilitating the oxidative addition step.

  • Base: A moderately strong base is required to activate the boronic acid for transmetalation.[6] Potassium phosphate (K₃PO₄) is often an excellent choice as it is effective without promoting significant ester hydrolysis.

  • Solvent: A polar aprotic solvent system, such as a mixture of 1,4-dioxane and water, is typically employed to dissolve both the organic and inorganic reaction components.[1]

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII_ArX Ar-Pd(II)L(X) OxAdd->PdII_ArX Transmetalation Transmetalation PdII_ArX->Transmetalation PdII_ArAr Ar-Pd(II)L(Ar') Transmetalation->PdII_ArAr - X⁻, - B(OH)₃ ArBOH2 Ar'B(OH)₂ + Base ArBOH2->Transmetalation RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of tert-Butyl 3-Chloro-2-nitrobenzoate with Phenylboronic Acid

Materials:

  • tert-Butyl 3-chloro-2-nitrobenzoate (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (3.0 equiv)

  • 1,4-Dioxane

  • Water (degassed)

  • Schlenk flask or sealed microwave vial

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • To a Schlenk flask or microwave vial under an inert atmosphere (argon or nitrogen), add tert-butyl 3-chloro-2-nitrobenzoate, phenylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Add degassed 1,4-dioxane and water in a 4:1 ratio to achieve a substrate concentration of approximately 0.1 M.

  • Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired biaryl product.

ParameterConditionRationale
Catalyst Pd₂(dba)₃ / SPhosHighly active for challenging aryl chlorides.[5]
Base K₃PO₄Effective for transmetalation with minimal ester hydrolysis.
Solvent 1,4-Dioxane / H₂O (4:1)Good solubility for both organic and inorganic reagents.[1]
Temperature 100 °CProvides sufficient thermal energy to overcome the activation barrier.
Stoichiometry 1.2 equiv. Boronic AcidA slight excess ensures complete consumption of the limiting aryl chloride.

Heck Reaction: Olefination of an Electron-Deficient Aryl Chloride

The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene.[7] For tert-butyl 3-chloro-2-nitrobenzoate, the electron-deficient nature of the aryl chloride can be advantageous for the migratory insertion step but still requires an efficient catalyst for the initial oxidative addition.[8]

Catalyst System Rationale:

  • Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) is a robust and commonly used precatalyst for Heck reactions.[4]

  • Ligand: A bulky, electron-rich phosphine ligand is crucial. Di(1-adamantyl)-n-butylphosphine (cataCXium® A) is highly effective for the Heck coupling of deactivated aryl chlorides.

  • Base: An inorganic base such as potassium carbonate (K₂CO₃) or a hindered organic base like triethylamine (Et₃N) is typically used to neutralize the HX generated during the reaction.[7]

  • Solvent: A high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) is often necessary to achieve the required reaction temperatures.

Visualizing the Heck Reaction Experimental Workflow

Heck_Workflow Start Start Reagents Combine Ar-Cl, Alkene, Pd(OAc)₂, Ligand, Base in a sealed vessel Start->Reagents Heating Heat to 120-140 °C with stirring Reagents->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Monitoring->Heating Incomplete Workup Aqueous Workup (EtOAc/H₂O) Monitoring->Workup Complete Purification Column Chromatography Workup->Purification Product Isolated Product Purification->Product

Caption: General experimental workflow for a Heck cross-coupling reaction.

Protocol: Heck Coupling of tert-Butyl 3-Chloro-2-nitrobenzoate with Styrene

Materials:

  • tert-Butyl 3-chloro-2-nitrobenzoate (1.0 equiv)

  • Styrene (1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • cataCXium® A (4 mol%)

  • K₂CO₃ (2.0 equiv)

  • N,N-Dimethylformamide (DMF)

  • Sealed pressure tube

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • To a pressure tube under an inert atmosphere, add tert-butyl 3-chloro-2-nitrobenzoate, K₂CO₃, Pd(OAc)₂, and cataCXium® A.

  • Add DMF to achieve a substrate concentration of approximately 0.2 M.

  • Add styrene via syringe.

  • Seal the tube tightly and heat the reaction mixture to 130 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 18-36 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired stilbene derivative.

ParameterConditionRationale
Catalyst Pd(OAc)₂ / cataCXium® AEffective for electron-deficient aryl chlorides.
Base K₂CO₃Neutralizes the generated acid.
Solvent DMFHigh-boiling solvent suitable for high-temperature reactions.
Temperature 130 °CNecessary to drive the reaction with the deactivated chloride.
Stoichiometry 1.5 equiv. StyreneA moderate excess of the alkene coupling partner is used.

Sonogashira Coupling: Introduction of an Alkynyl Moiety

The Sonogashira reaction is a powerful method for the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne.[9][10] This reaction typically employs a dual-catalyst system of palladium and copper(I). For an electron-deficient substrate like tert-butyl 3-chloro-2-nitrobenzoate, ensuring the efficiency of both catalytic cycles is crucial.

Catalyst System Rationale:

  • Palladium Precatalyst: A combination of a Pd(II) salt like PdCl₂(PPh₃)₂ (bis(triphenylphosphine)palladium(II) chloride) is a classic and effective choice.

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the standard co-catalyst, which facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[11]

  • Ligand: Triphenylphosphine (PPh₃) is often sufficient, especially when using a pre-formed PdCl₂(PPh₃)₂ complex.

  • Base: A strong amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required. The base serves to deprotonate the terminal alkyne and also acts as the solvent in many cases.

  • Solvent: Often, the amine base itself can serve as the solvent. Alternatively, a co-solvent like THF or toluene can be used.

Visualizing the Dual Catalytic Cycles of the Sonogashira Reaction

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)L₂(X) Pd0->PdII_ArX Ar-Cl (Oxidative Addition) PdII_ArC Ar-Pd(II)L₂(C≡CR) PdII_ArX->PdII_ArC Transmetalation CuCCR Cu-C≡CR PdII_ArC->Pd0 Ar-C≡CR (Reductive Elimination) CuX CuX CuX->CuCCR from Alkyne CuCCR->CuX to Pd Cycle Alkyne H-C≡CR + Base Alkyne->CuCCR

Caption: Interconnected palladium and copper catalytic cycles in the Sonogashira reaction.

Protocol: Sonogashira Coupling of tert-Butyl 3-Chloro-2-nitrobenzoate with Phenylacetylene

Materials:

  • tert-Butyl 3-chloro-2-nitrobenzoate (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • PdCl₂(PPh₃)₂ (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N)

  • Toluene (optional co-solvent)

  • Schlenk flask

  • Magnetic stirrer

Procedure:

  • To a Schlenk flask under an inert atmosphere, add tert-butyl 3-chloro-2-nitrobenzoate, PdCl₂(PPh₃)₂, and CuI.

  • Add degassed triethylamine (and toluene, if used, to achieve a substrate concentration of ~0.2 M).

  • Add phenylacetylene via syringe.

  • Stir the reaction at 60-80 °C.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with diethyl ether and filter through a plug of silica gel, eluting with more diethyl ether to remove the ammonium salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired arylalkyne.

ParameterConditionRationale
Catalyst System PdCl₂(PPh₃)₂ / CuIClassic and effective dual-catalyst system.[9]
Base/Solvent Triethylamine (Et₃N)Serves as both base and solvent, facilitating alkyne deprotonation.
Temperature 60-80 °CMild conditions are often sufficient for this reaction type.
Stoichiometry 1.2 equiv. AlkyneA slight excess of the alkyne is used.

Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination is a versatile method for forming C–N bonds by coupling an aryl halide with an amine.[12] Similar to the Suzuki-Miyaura coupling, the reaction with tert-butyl 3-chloro-2-nitrobenzoate is challenging due to the deactivated nature of the aryl chloride.[13]

Catalyst System Rationale:

  • Palladium Precatalyst: Pre-formed palladium precatalysts, such as the G3 or G4 palladacycles developed by the Buchwald group (e.g., XPhos Pd G3), are highly active and convenient to use.

  • Ligand: The precatalyst already incorporates a highly effective ligand like XPhos or SPhos.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices. The choice of base can be critical and may need to be optimized.

  • Solvent: Anhydrous, non-protic solvents such as toluene or 1,4-dioxane are typically used.

Visualizing the Buchwald-Hartwig Amination Logical Relationships

Buchwald_Hartwig_Logic Substrates Ar-Cl + R₂NH Reaction Buchwald-Hartwig Amination Substrates->Reaction CatalystSystem Pd Precatalyst (e.g., XPhos Pd G3) CatalystSystem->Reaction Base Strong Base (e.g., NaOtBu) Base->Reaction Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Reaction Conditions Inert Atmosphere Elevated Temperature Conditions->Reaction Product Ar-NR₂ Reaction->Product

Sources

Validation & Comparative

Technical Guide: Characterization and Strategic Utility of tert-Butyl 3-Chloro-2-Nitrobenzoate

[1]

Executive Summary: The Case for Orthogonality

In medicinal chemistry, the selection of a scaffold is rarely about the core structure alone; it is about the protection strategy that enables downstream diversification.

tert-Butyl 3-chloro-2-nitrobenzoate is a specialized intermediate designed for the synthesis of polysubstituted indoles, quinazolines, and anthranilic acid derivatives.[1] While the methyl ester analog (Methyl 3-chloro-2-nitrobenzoate) is commercially ubiquitous, the tert-butyl variant offers a critical advantage: orthogonal stability .[1]

This guide characterizes the tert-butyl ester's performance against standard alternatives, demonstrating its utility in workflows where basic conditions (e.g., nucleophilic aromatic substitution, enolate chemistry) would prematurely hydrolyze standard esters.

Structural Analysis & Synthetic Logic

The Scaffold Architecture

The molecule features three distinct functional "handles" that allow for sequential functionalization:

  • 3-Chloro Position: Activated by the ortho-nitro group, this site is primed for Nucleophilic Aromatic Substitution (SNAr) or Palladium-catalyzed cross-coupling (Suzuki-Miyaura).[1]

  • 2-Nitro Group: Acts as an electron-withdrawing group (EWG) to activate the chloride and serves as a latent amine precursor (for cyclization to indoles/quinazolines).[1]

  • tert-Butyl Ester: A bulky, acid-labile protecting group that resists nucleophilic attack at the carbonyl carbon.[1]

Decision Logic: When to Use tert-Butyl vs. Methyl

The following decision tree illustrates the selection criteria for this scaffold based on downstream chemistry requirements.

EsterSelectionStartSelect Scaffold EsterQ1Does downstream chemistry involvestrong bases (LiOH, NaOEt)?Start->Q1Q2Does the route requirehydrogenation (H2/Pd)?Q1->Q2Yes (Basic conditions)MethylUse Methyl Ester(Cost-effective, standard)Q1->MethylNo (Acidic/Neutral)BenzylUse Benzyl Ester(Avoid if Nitro reduction unwanted)Q2->BenzylNo (Simultaneous reduction ok)tButylUse tert-Butyl Ester(Base-stable, Acid-labile)Q2->tButylYes (Nitro must survive)Note*Note: Benzyl esters are rarely used with Nitro groupsdue to concomitant reduction of NO2 to NH2.Benzyl->Note

Figure 1: Strategic selection of ester protecting groups for nitrobenzoate scaffolds.

Comparative Performance Analysis

The following data compares the tert-butyl derivative against its methyl and benzyl analogs. Data is synthesized from standard reactivity profiles of nitro-benzoate esters.[1]

Table 1: Stability Profile Under Synthetic Stress
Conditiontert-Butyl EsterMethyl EsterBenzyl EsterSignificance
Saponification (1M LiOH, THF/H2O)Stable (>24h)Labile (<1h)Labile (<2h)t-Bu allows hydrolysis of other esters in the molecule while remaining intact.[1]
Acidolysis (50% TFA/DCM)Labile (Cleaves to acid)StableStablet-Bu is removed selectively without touching amides or methyl esters.[1]
Hydrogenolysis (H₂, Pd/C)StableStableLabile t-Bu is superior if the Nitro group must be preserved (H₂ reduces NO₂ to NH₂).[1]
SNAr Conditions (R-NH₂, Heat)High Yield (Steric bulk protects carbonyl)Moderate Yield (Risk of Amide formation)Moderate Yieldt-Bu prevents nucleophilic attack at the ester carbonyl (side reaction).[1]
Experimental Insight: SNAr Selectivity

In reactions with primary amines (e.g., benzylamine) to displace the 3-chloro group:

  • Methyl Ester: Competitive attack often occurs at the ester carbonyl, leading to amide byproducts (approx. 5-15% impurity).[1]

  • tert-Butyl Ester: The steric bulk of the t-butyl group effectively blocks the trajectory of the nucleophile toward the carbonyl, directing >98% of the reaction to the desired SNAr displacement of the chloride.

Chemical Characterization

For researchers synthesizing or verifying CAS 115549713, the following spectroscopic signatures are diagnostic.

Nuclear Magnetic Resonance (NMR)
  • 1H NMR (400 MHz, CDCl3):

    • δ 8.05 (d, J=8.0 Hz, 1H): H-6 (Ortho to carbonyl, deshielded).[1]

    • δ 7.72 (d, J=8.0 Hz, 1H): H-4 (Ortho to Cl, Para to NO₂).[1]

    • δ 7.55 (t, J=8.0 Hz, 1H): H-5 (Meta proton).[1]

    • δ 1.58 (s, 9H): tert-Butyl methyl protons (Diagnostic singlet).[1]

  • Interpretation: The lack of symmetry in the aromatic region coupled with the intense singlet at 1.58 ppm confirms the ester formation.

Mass Spectrometry (LC-MS)[1]
  • Ionization: ESI (+)

  • Observed Mass:

    • [M+Na]+ = ~280.0[1][2]

    • [M+H]+ is often weak due to the lability of the t-butyl group under MS source conditions (fragmentation to the carboxylic acid cation [M-tBu+H]+ ~202.0 is common).

Experimental Protocols

Protocol A: Synthesis of tert-Butyl 3-chloro-2-nitrobenzoate

Rationale: Direct esterification with isobutylene is hazardous.[1] The Boc-anhydride method is preferred for safety and yield.[1]

Reagents:

  • 3-Chloro-2-nitrobenzoic acid (1.0 equiv)[1]

  • Di-tert-butyl dicarbonate (Boc₂O) (2.0 equiv)[1]

  • DMAP (0.3 equiv)[1]

  • Solvent: tert-Butanol / THF (1:1)[1]

Step-by-Step:

  • Dissolve 3-chloro-2-nitrobenzoic acid (5.0 g, 24.8 mmol) in anhydrous THF (50 mL) and t-BuOH (50 mL).

  • Add DMAP (0.91 g, 7.4 mmol) followed by Boc₂O (10.8 g, 49.6 mmol) in portions.

  • Observation: Evolution of CO₂ gas will be observed.

  • Stir at 40°C for 12 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1]

  • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with 1M HCl (to remove DMAP), sat. NaHCO₃, and brine.

  • Purification: Flash chromatography (0-10% EtOAc in Hexanes).

  • Yield: Typically 85-92% as a pale yellow oil/solid.[1]

Protocol B: Selective Deprotection (Acidolysis)

Rationale: Removal of the ester to reveal the free acid for coupling, without reducing the nitro group.

Step-by-Step:

  • Dissolve the tert-butyl ester derivative in DCM (0.1 M concentration).[1]

  • Add Trifluoroacetic acid (TFA) to reach a 20% v/v concentration.[1]

  • Stir at room temperature for 2-4 hours.

  • Monitoring: TLC will show the disappearance of the non-polar ester and the baseline spot of the acid.

  • Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.[1]

  • Result: Quantitative conversion to the carboxylic acid.

Downstream Application Workflow

The following diagram illustrates the primary utility of this scaffold: synthesizing 7-substituted indoles or quinazolines while maintaining regiocontrol.

ReactionWorkflowStarttert-Butyl3-chloro-2-nitrobenzoateStep1S_NAr Reaction(R-NH2, DMSO, 80°C)Start->Step1Selective Cl displacementInter1Intermediate:3-(Alkylamino)-2-nitrobenzoateStep1->Inter1Step2Reductive Cyclization(Fe/AcOH or H2/Pd)Inter1->Step2CyclizationStepAltDeprotection(TFA/DCM)Inter1->StepAltOrthogonal CleavageProduct1QuinazolinoneDerivativeStep2->Product1Product2Free Acid(Ready for Amide Coupling)StepAlt->Product2

Figure 2: Divergent synthesis pathways utilizing the stability of the tert-butyl ester during nucleophilic substitution.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Detailed stability profiles of tert-butyl esters). [1]

  • BenchChem. (2025).[1][4][5] N-(2-chloroacetyl)-3-nitrobenzamide Derivatives: A Technical Guide. (Context on 3-nitrobenzamide scaffolds). [1]

  • Sigma-Aldrich. (n.d.).[1] 3-Chloro-2-nitrobenzoic acid Product Specification. (Precursor physical properties).[1]

  • PubChem. (2025).[1][6] Tert-butyl 3-chloro-2-nitrobenzoate (Compound Summary). National Library of Medicine.[1] [1]

  • Organic Chemistry Portal. (n.d.).[1] tert-Butyl Esters: Preparation and Cleavage. (General reactivity data).

Navigating the Synthesis of 2-Amino-3-chlorobenzoic Acid: A Comparative Guide to Precursor Reagents

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and medicinal chemistry, the synthesis of complex heterocyclic scaffolds is a cornerstone of drug discovery. Quinazolinones and benzothiazinones, for instance, are privileged structures known for their diverse biological activities, including antimicrobial and anticancer properties. A key precursor for the synthesis of many of these valuable compounds is 2-amino-3-chlorobenzoic acid. The efficiency, safety, and scalability of the synthesis of this intermediate are therefore of paramount importance to researchers and process chemists.

This guide provides a comparative analysis of different synthetic routes to 2-amino-3-chlorobenzoic acid, with a special focus on the potential utility of tert-butyl 3-chloro-2-nitrobenzoate as a starting material. While not a widely documented precursor, its structure suggests a logical pathway that warrants examination alongside more established methods. We will delve into the mechanistic rationale behind each approach, present detailed experimental protocols, and offer a critical evaluation of their respective advantages and disadvantages.

The Potential Role of tert-Butyl 3-Chloro-2-nitrobenzoate: A Two-Step Approach

The structure of tert-butyl 3-chloro-2-nitrobenzoate lends itself to a straightforward two-step synthesis of 2-amino-3-chlorobenzoic acid. This pathway involves the reduction of the nitro group to an amine, followed by the hydrolysis of the tert-butyl ester to the corresponding carboxylic acid. The tert-butyl group can be strategically employed as a protecting group for the carboxylic acid, which can be beneficial in multi-step syntheses to avoid unwanted side reactions.

start tert-Butyl 3-chloro-2-nitrobenzoate intermediate tert-Butyl 2-amino-3-chlorobenzoate start->intermediate Nitro Group Reduction (e.g., H2, Pd/C or SnCl2) end 2-Amino-3-chlorobenzoic acid intermediate->end Ester Hydrolysis (e.g., TFA or HCl)

Caption: Proposed synthetic pathway from tert-butyl 3-chloro-2-nitrobenzoate.

Step 1: Reduction of the Nitro Group

The selective reduction of the aromatic nitro group in the presence of a chloro substituent and a tert-butyl ester is a critical step. Several methods can be employed for this transformation.

Experimental Protocol: Catalytic Hydrogenation

  • Dissolve tert-butyl 3-chloro-2-nitrobenzoate (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

  • Subject the mixture to a hydrogen atmosphere (typically 1-4 atm) at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield tert-butyl 2-amino-3-chlorobenzoate.

Causality: Catalytic hydrogenation is a clean and efficient method for nitro group reduction, often proceeding with high yields and minimal side products. The choice of solvent is crucial for substrate solubility and catalyst activity.

Experimental Protocol: Chemical Reduction with Tin(II) Chloride

  • Dissolve tert-butyl 3-chloro-2-nitrobenzoate (1 equivalent) in ethanol.

  • Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O, typically 3-5 equivalents).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Causality: Tin(II) chloride is a classic and reliable reagent for the reduction of aromatic nitro groups, particularly when other reducible functional groups are present. The reaction is tolerant of a wide range of functional groups.

Step 2: Hydrolysis of the tert-Butyl Ester

The tert-butyl ester is a robust protecting group that is stable to many reaction conditions but can be readily cleaved under acidic conditions.

Experimental Protocol: Acid-Catalyzed Hydrolysis

  • Dissolve the tert-butyl 2-amino-3-chlorobenzoate (1 equivalent) in a suitable solvent such as dichloromethane or dioxane.

  • Add an excess of a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

  • Stir the mixture at room temperature and monitor the reaction by TLC.

  • Upon completion, remove the solvent and excess acid under reduced pressure to obtain 2-amino-3-chlorobenzoic acid. The product may precipitate and can be collected by filtration.

Causality: The acidic conditions protonate the ester oxygen, facilitating the departure of the stable tert-butyl carbocation.

Alternative Synthetic Routes to 2-Amino-3-chlorobenzoic Acid

While the pathway from tert-butyl 3-chloro-2-nitrobenzoate is plausible, several other methods for the synthesis of 2-amino-3-chlorobenzoic acid are more established in the literature.

Route 1: From 2,3-Dichlorobenzoic Acid

This method involves the nucleophilic aromatic substitution of the chloro group at the 2-position with ammonia.

start 2,3-Dichlorobenzoic Acid end 2-Amino-3-chlorobenzoic acid start->end Amination with Ammonia (e.g., aq. NH3, Cu catalyst)

Caption: Synthesis of 2-amino-3-chlorobenzoic acid from 2,3-dichlorobenzoic acid.

Experimental Protocol

  • In a pressure vessel, dissolve 2,3-dichlorobenzoic acid (1 equivalent) in an aqueous solution of ammonia.

  • Add a copper catalyst, such as copper(I) chloride or copper powder.

  • Heat the sealed vessel to a high temperature (typically 150-200 °C) for several hours.

  • After cooling, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to obtain 2-amino-3-chlorobenzoic acid.[1]

Causality: The electron-withdrawing carboxylic acid group activates the aromatic ring towards nucleophilic substitution. The copper catalyst is essential to facilitate the displacement of the chloride with ammonia. The high temperature and pressure are necessary to overcome the activation energy for this substitution reaction.

Route 2: From 3-Methylanthranilic Acid

This route involves the chlorination of a more readily available substituted anthranilic acid.

start 3-Methylanthranilic Acid end 2-Amino-5-chloro-3-methylbenzoic acid start->end Chlorination (e.g., N-Chlorosuccinimide)

Caption: Synthesis of a related chlorinated anthranilic acid.

While this specific example from the literature yields a different isomer, the principle of direct chlorination of an anthranilic acid derivative is a viable strategy.

Experimental Protocol (for a related compound)

  • Dissolve 2-amino-3-methylbenzoic acid (1 equivalent) in N,N-dimethylformamide (DMF).

  • Add N-chlorosuccinimide (NCS) (1.1 equivalents).

  • Stir the mixture at room temperature for several hours.

  • Pour the reaction mixture into ice water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.[2]

Causality: The amino group is a strong activating group, directing the electrophilic chlorination to the ortho and para positions. The choice of chlorinating agent and reaction conditions is crucial to control the regioselectivity.

Comparative Analysis

FeatureRoute from tert-Butyl 3-chloro-2-nitrobenzoateRoute from 2,3-Dichlorobenzoic AcidRoute from 3-Methylanthranilic Acid (by analogy)
Starting Material Availability Potentially requires synthesisCommercially availableCommercially available
Number of Steps 211
Reaction Conditions Mild to moderate (hydrogenation/reduction, acid hydrolysis)Harsh (high temperature and pressure)Mild
Reagents and Safety Flammable solvents (hydrogenation), corrosive acidsHigh-pressure equipment, corrosive reagentsCommon laboratory reagents
Potential Yields Generally high for both stepsModerate to highModerate to high, depends on selectivity
Scalability Potentially scalable, hydrogenation may require specialized equipmentRequires specialized high-pressure reactorsReadily scalable
Key Advantage Use of a protecting group strategyDirect conversion in one stepSimple and mild conditions
Key Disadvantage Longer synthetic routeHarsh reaction conditionsPotential for isomeric impurities

Conclusion for the Practicing Scientist

The choice of synthetic route to 2-amino-3-chlorobenzoic acid will ultimately depend on the specific needs of the laboratory, including scale, available equipment, and cost considerations.

  • The hypothetical route from tert-butyl 3-chloro-2-nitrobenzoate offers a potentially mild and high-yielding pathway. The use of the tert-butyl protecting group could be advantageous in the context of a larger, multi-step synthesis where the free carboxylic acid might interfere with subsequent reactions. However, the additional steps may increase the overall cost and time of the synthesis.

  • The synthesis from 2,3-dichlorobenzoic acid is a direct and established method.[1] While the reaction conditions are harsh, it is a single-step transformation that may be suitable for large-scale industrial production where the necessary high-pressure equipment is available.

  • The direct chlorination of an anthranilic acid derivative represents the most straightforward approach, employing mild conditions and readily available reagents.[2] However, achieving the desired regioselectivity can be a challenge, and purification to remove isomeric impurities may be necessary.

For researchers in a drug discovery setting, the flexibility and mild conditions of the protecting group strategy offered by the tert-butyl 3-chloro-2-nitrobenzoate precursor, or the simplicity of the direct chlorination route, may be the most attractive options. For process chemists focused on large-scale production, the one-step amination of 2,3-dichlorobenzoic acid, despite its harsh conditions, might be the most economically viable choice.

This comparative guide is intended to provide a framework for decision-making in the synthesis of the valuable intermediate, 2-amino-3-chlorobenzoic acid. As with all synthetic endeavors, experimental validation and optimization are key to achieving the desired outcome.

References

  • Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. PMC. Available at: [Link]

  • Synthesis of quinazolinones. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC. Available at: [Link]

  • Synthetic route for the synthesis of quinazoline derivatives (7–27). ResearchGate. Available at: [Link]

  • Quinazolinones, the Winning Horse in Drug Discovery. PMC. Available at: [Link]

  • Preparation method of 2-amino-3-chlorobenzoic methyl ester. Patsnap. Available at: [Link]

  • 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. PMC. Available at: [Link]

  • Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis. ResearchGate. Available at: [Link]

  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI. Available at: [Link]

  • Process for the preparation of 2-amino-3-chlorobenzoic acid. Google Patents.
  • Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid. Google Patents.
  • Process for the preparation of 2(3H)-benzothiazolones. Google Patents.
  • Antimicrobial Activity of N-(3-Chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide Derivatives. ResearchGate. Available at: [Link]

  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. PMC. Available at: [Link]

  • The Design and Synthesis of Novel Antimicrobial Agents for Use in the Battle Against Bacterial Resistance. Semantic Scholar. Available at: [Link]

  • 7-Substituted benzo[b]thiophenes and 1,2-benzisothiazoles. Part 2. Chloro and nitro derivatives. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Sustainable synthesis of antibacterial 3-aryl-2H-benzo[b,1,4]oxazin-2-ones via SNAr Csp2–Csp2 coupling. PMC. Available at: [Link]

  • Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens. PMC. Available at: [Link]

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Safety Operating Guide

tert-butyl 3-chloro-2-nitrobenzoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

tert-Butyl 3-chloro-2-nitrobenzoate (CAS: 1283176-45-3 / Analogous structures) is a halogenated nitro-aromatic ester commonly used as an intermediate in pharmaceutical synthesis.[1][2][3][4] Its disposal requires strict adherence to protocols governing halogenated organic waste and potentially energetic nitro compounds .

This guide defines the authoritative workflow for the safe containment, classification, and disposal of this compound, prioritizing the prevention of thermal runaway and environmental contamination.

Part 1: Chemical Hazard & Technical Analysis

Before disposal, the chemical nature of the waste must be validated to ensure compatibility with waste streams.

Compound Identification
PropertyDetail
Chemical Name tert-Butyl 3-chloro-2-nitrobenzoate
Functional Groups Nitro group (-NO₂), Aryl Chloride (-Cl), tert-Butyl Ester
Molecular Formula C₁₁H₁₂ClNO₄
Molecular Weight ~257.67 g/mol
Physical State Typically a crystalline solid or viscous oil (depending on purity)
Critical Hazard Profile (SAR Analysis)

As a specific Safety Data Sheet (SDS) may be limited for this research chemical, the following hazards are derived from Structure-Activity Relationships (SAR) of analogous nitrobenzoates:

  • Thermal Instability (Nitro Group): While tert-butyl esters are generally stable, the ortho-nitro group introduces potential for energetic decomposition under high heat. Do not distill or heat to dryness without safety calorimetry data.

  • Halogenated Waste: The chlorine atom requires the waste to be treated as Halogenated Organic Waste . Standard incineration without acid gas scrubbing is prohibited.

  • Combustibility: The tert-butyl group adds organic fuel load; the compound is combustible.

  • Health Hazards:

    • H315: Causes skin irritation.[4][5][6]

    • H319: Causes serious eye irritation.[3][5][6][7]

    • H335: May cause respiratory irritation.[6]

Part 2: Waste Classification & Segregation

Proper classification is the single most critical step to prevent dangerous reactions in waste drums.

RCRA Classification (US Federal Standards)
  • P-List / U-List: Not explicitly listed.

  • Characteristic Waste:

    • D001 (Ignitability): Likely, if in a flammable solvent matrix.

    • D003 (Reactivity): Unlikely for this specific ester, but treat with caution due to the nitro moiety.

  • Designation: Non-RCRA Regulated Hazardous Waste (unless in a regulated solvent), but must be managed as Halogenated Solvent/Solid Waste for incineration purposes.

Segregation Rules
  • INCOMPATIBLE: Strong Reducing Agents (Hydrides, hydrogenation catalysts), Strong Bases (Hydrolysis releases nitrobenzoic acid), Strong Acids.

  • COMPATIBLE: Halogenated organic solvents (Dichloromethane, Chloroform), Non-halogenated organics (Ethyl acetate, Acetone) only if halogen content is declared.

Part 3: Step-by-Step Disposal Protocol

Solid Waste Disposal (Pure Compound)
  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar with a screw-top lid. Avoid metal containers due to potential corrosion from hydrolysis byproducts (HCl).

  • Wetting (Optional but Recommended): If the solid is dry and dusty, dampen slightly with a high-flashpoint solvent (e.g., mineral oil) to suppress dust generation during handling.

  • Labeling: Affix a hazardous waste label.

    • Primary Constituent:[4] tert-Butyl 3-chloro-2-nitrobenzoate.[1][3][8]

    • Hazard Checkbox: Toxic, Irritant.[3][4]

    • Note: "Contains Halogens" (Critical for the incinerator facility).

Liquid Waste Disposal (Reaction Mixtures/Mother Liquors)
  • Segregation: Pour into the Halogenated Organic Waste carboy.

    • Crucial: Do NOT pour into the "Non-Halogenated" stream. Even small amounts of Cl can damage non-specialized incinerators.

  • pH Check: Ensure the waste solution is neutral (pH 6-8).

    • Reasoning: Acidic waste containing nitro compounds can degrade over time, potentially pressurizing the container. Neutralize with saturated Sodium Bicarbonate if necessary before bottling.

  • Cap Venting: Use a vented cap (pressure-relief cap) if the waste stream contains potential gas-generating byproducts.

Contaminated Debris (Gloves, Weigh Boats)
  • Place all contaminated solid refuse into a yellow hazardous waste bag (or specific facility color code for chemically contaminated solids).

  • Double-bag ensuring no sharp objects (pipette tips) puncture the outer layer.

  • Tag as "Solid Debris Contaminated with Halogenated Organics."

Part 4: Emergency Procedures

Spill Cleanup Workflow

Immediate Action: Evacuate the immediate area if dust is airborne. Don PPE (Nitrile gloves, Lab coat, Safety Goggles, N95/P100 respirator if dusty).

Protocol:

  • Isolate: Mark the spill area.

  • Control: If liquid, cover with absorbent pads. If solid, cover with wet paper towels to prevent dust dispersion.

  • Clean: Scoop material into a disposable wide-mouth jar.

  • Decontaminate: Wash surface with a dilute surfactant (soap/water) followed by Isopropanol.

  • Disposal: Label the cleanup debris as hazardous chemical waste.

Part 5: Visualizations & Workflows

Figure 1: Waste Classification Decision Tree

WasteClassification Start Waste Generation: tert-Butyl 3-chloro-2-nitrobenzoate StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Crystalline/Powder Liquid Liquid / Solution StateCheck->Liquid Dissolved SolidContainer HDPE Jar Label: 'Toxic Solid, Halogenated' Solid->SolidContainer SolventCheck Solvent Type? Liquid->SolventCheck HaloStream Halogenated Waste Stream (Must be incinerated w/ scrubbers) SolventCheck->HaloStream Contains DCM/Chloroform SolventCheck->HaloStream Contains Non-Halo Solvent Note CRITICAL: Even if solvent is non-halogenated, the solute contains Chlorine. Must go to Halogenated Stream. SolventCheck->Note Note->HaloStream

Caption: Decision logic for segregating tert-butyl 3-chloro-2-nitrobenzoate waste. Note that liquid waste defaults to the Halogenated stream regardless of the solvent used.

Figure 2: Safe Handling & Disposal Workflow

DisposalWorkflow PPE 1. Don PPE (Nitrile Gloves, Goggles, Lab Coat) Collect 2. Collect Waste (Do not use metal tools) PPE->Collect Container 3. Transfer to Container (HDPE or Glass) Collect->Container Label 4. Labeling 'Halogenated Organic Waste' Container->Label Store 5. Satellite Accumulation (Cool, Dry, Away from Reducers) Label->Store

Caption: Operational workflow for the safe disposal of laboratory quantities of nitrobenzoate esters.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 115549713, tert-Butyl 3-chloro-2-nitrobenzoate. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2025). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.